Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate
Description
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Properties
IUPAC Name |
methyl 3-methoxy-2-nitro-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-21-15-13(23-10-11-6-4-3-5-7-11)9-8-12(16(18)22-2)14(15)17(19)20/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFYZTJUHUKZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Power of Light-Mediated Control
An In-depth Technical Guide to the Properties and Applications of 2-Nitrobenzoate Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological systems and advanced materials science, the ability to control molecular processes with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging groups," have emerged as indispensable tools for achieving this control.[1] By employing light as a non-invasive and precisely deliverable trigger, researchers can initiate reactions, release bioactive molecules, or alter material properties on demand.[1][2] Among the various classes of PPGs, the ortho-nitrobenzyl (oNB) framework, and specifically 2-nitrobenzoate esters, have become a cornerstone technology due to their synthetic accessibility, robust photophysical properties, and versatile applications.[1][3]
This guide provides a comprehensive exploration of 2-nitrobenzoate ester derivatives. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of their photochemistry, offer field-proven insights into their synthesis and application, and provide detailed protocols to empower researchers in their own investigations. Our focus is on the "why" behind the "how," fostering a deeper understanding that is crucial for the rational design of novel photoresponsive systems in drug development and beyond.
Core Physicochemical and Spectroscopic Properties
The utility of a 2-nitrobenzoate ester as a PPG is intrinsically linked to its fundamental properties. The parent compound, methyl 2-nitrobenzoate, serves as a useful reference point.
Physical Properties:
| Property | Value | Source |
| Molecular Formula | C8H7NO4 | [4] |
| Molecular Weight | 181.15 g/mol | [5] |
| Melting Point | -13 °C | [6][7] |
| Boiling Point | 275 °C | [7][8] |
| Density | ~1.28 - 1.31 g/mL | [6][8] |
| Appearance | Pale yellow or off-white solid/liquid | [9] |
Spectroscopic Characteristics:
The key to the function of 2-nitrobenzyl derivatives lies in their ability to absorb UV light. The absorption spectrum is characterized by a primary absorption band that, for unsubstituted 2-nitrobenzyl systems, lies in the UV range.[3][10] This absorption excites the molecule, initiating the photochemical cascade that leads to cleavage.
Strategically placing substituents on the aromatic ring can modulate these properties. For instance, the addition of electron-donating groups, such as methoxy groups at the 4 and 5 positions (creating the nitroveratryl scaffold), can red-shift the absorption maximum to longer, less phototoxic wavelengths (e.g., ~350-420 nm).[3][11] This is a critical consideration for applications in living systems.[1]
The Mechanism of Photorelease: A Step-by-Step Analysis
The photolytic cleavage of 2-nitrobenzoate esters is a well-studied, yet complex, process. It is often described as a Norrish Type II reaction, which proceeds through a series of transient intermediates.[2] Understanding this mechanism is vital for optimizing release kinetics and minimizing unwanted side reactions.
-
Photoexcitation: The process begins with the absorption of a photon (typically in the UV-A range, 200-320 nm for simple nitrobenzyl groups) by the nitroaromatic chromophore.[2] This elevates the molecule to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet diradical state.[2][3]
-
Intramolecular Hydrogen Abstraction: In the key step, the excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the ester oxygen).[3][12] This intramolecular hydrogen transfer is the rate-limiting step and results in the formation of a transient species known as an aci-nitro intermediate.[13][14]
-
Intermediate Rearrangement: The aci-nitro intermediate is unstable and rapidly undergoes further rearrangement. Current evidence suggests it cyclizes to form a highly unstable 1,3-dihydrobenz[c]isoxazol-1-ol derivative.[13]
-
Release of the Carboxylate: This cyclic intermediate then decomposes, leading to the cleavage of the ester bond and the release of the carboxylic acid (the "uncaged" molecule). This step also generates a 2-nitrosobenzaldehyde byproduct.[13][15]
The overall process results in the clean release of the target molecule, with the 2-nitrosobenzaldehyde as the primary byproduct. It is important to note that this byproduct can sometimes undergo secondary reactions, such as dimerization to form azobenzene groups, which could have unintended biological or material effects.[16]
Caption: Photorelease mechanism of 2-nitrobenzoate esters.
Rational Design and Synthesis of 2-Nitrobenzoate Esters
The versatility of the 2-nitrobenzyl platform allows for its rational modification to tune its properties for specific applications. Key parameters for optimization include the absorption wavelength, molar absorption coefficient (ε), and the quantum yield of photolysis (Φ), which represents the efficiency of the uncaging process.
Strategies for Optimization:
-
Red-Shifting Absorption: As mentioned, adding electron-donating substituents (e.g., methoxy groups) to the aromatic ring shifts the absorption to longer, more biocompatible wavelengths.[11]
-
Improving Quantum Yield: Substitution at the benzylic carbon, for instance with a methyl group (creating an α-methyl-2-nitrobenzyl ester), can significantly increase the quantum yield, making the photorelease more efficient.[2][16]
-
Tuning Release Kinetics: The nature of the esterified acid itself can influence the rate of photolysis. A clear correlation has been found where more acidic leaving groups (i.e., those with a lower pKa) lead to faster decomposition rates.[14]
Experimental Protocol: Synthesis of a Model 2-Nitrobenzoate Ester
This protocol describes a general, two-step synthesis for a 4,5-dimethoxy-2-nitrobenzyl ester of a generic carboxylic acid (R-COOH).
Step 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Alcohol
-
Starting Material: Begin with commercially available 4,5-dimethoxy-2-nitrobenzoic acid.
-
Reduction: Dissolve the acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent: Slowly add a solution of borane-THF complex (BH3·THF) dropwise to the stirred solution at 0 °C (ice bath). The molar ratio should be approximately 1:1.2 (acid:borane).
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 4,5-dimethoxy-2-nitrobenzyl alcohol.
Step 2: Esterification with Carboxylic Acid (R-COOH)
-
Reagents: Dissolve the carboxylic acid (1 equivalent), 4,5-dimethoxy-2-nitrobenzyl alcohol (1.1 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane (DCM).
-
Coupling Agent: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude ester by column chromatography on silica gel to obtain the final 2-nitrobenzoate ester derivative.
Experimental Application: Controlled Photorelease
The ultimate test of a caged compound is its efficient cleavage upon irradiation to release the active molecule. This protocol outlines a general procedure for the photolysis of a 2-nitrobenzoate ester in solution.
Caption: General workflow for a photolysis experiment.
Protocol: UV-Mediated Uncaging
-
Solution Preparation: Prepare a stock solution of the purified 2-nitrobenzoate ester derivative in a suitable solvent (e.g., DMSO or acetonitrile). Prepare the final experimental solution by diluting the stock into an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the desired final concentration. Self-Validation Check: Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system or solubility.
-
Instrumentation: Use a controlled light source. A collimated LED (e.g., 365 nm) or a mercury arc lamp with appropriate filters are common choices. The light intensity should be measured with a power meter to ensure reproducibility.
-
Sample Irradiation: Place the solution in a quartz cuvette. Irradiate the sample for a defined period. For kinetic studies, samples can be irradiated for varying time intervals.
-
Monitoring Release: The release of the carboxylic acid can be monitored in several ways:
-
Spectrophotometrically: If the released acid or the nitroso byproduct has a distinct UV-Vis absorption spectrum from the starting ester, the reaction can be monitored by observing the change in absorbance at a specific wavelength over time.
-
Chromatographically: High-Performance Liquid Chromatography (HPLC) is a highly reliable method. By taking aliquots at different time points during irradiation, the disappearance of the starting ester peak and the appearance of the released acid peak can be quantified.
-
Functionally: In biological experiments, the release is often monitored by observing the physiological response that the uncaged molecule elicits (e.g., a change in cell signaling, ion channel activation, or fluorescence).[17][18]
-
-
Data Analysis: Quantify the amount of released product as a function of irradiation time. This data can be used to calculate the photorelease rate and quantum yield.
Applications in Research and Drug Development
The ability to deliver active molecules with high precision has made 2-nitrobenzoate esters and related PPGs transformative in many fields.
-
Optochemical Biology: They are widely used to study fast biological processes like neurotransmission and cell signaling by releasing neurotransmitters, second messengers (like ATP or cAMP), or ions with millisecond precision.[1][13][19]
-
Drug Development: The concept of photoactivated drugs is a frontier in targeted therapy. A drug could be administered systemically as an inactive "caged" prodrug and then activated only at the disease site (e.g., a tumor) by focused light, minimizing systemic toxicity.[20]
-
Materials Science: These derivatives are incorporated into polymer networks to create photoresponsive materials. Irradiation can cleave cross-links, altering the material's properties like solubility or mechanical strength, which is useful for applications like photolithography and smart hydrogels.[16]
Conclusion and Future Outlook
2-Nitrobenzoate ester derivatives represent a mature yet continually evolving class of photolabile protecting groups. Their robust chemistry, tunable properties, and synthetic tractability have cemented their role as essential tools for researchers seeking to exert precise control over molecular systems. Future developments will likely focus on creating derivatives that are sensitive to even longer wavelengths of light (into the near-infrared range) for deeper tissue penetration and two-photon excitation for unparalleled 3D spatial resolution.[1][11] As our understanding of their photochemical mechanism deepens, so too will our ability to rationally design the next generation of light-activated molecules for transformative applications in medicine and materials science.
References
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Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]
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Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]
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Kammerer, F. B., et al. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ResearchGate. [Link]
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Loh, J. Y., et al. (2016). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]
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Hughes, C., et al. (2015). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. Vapourtec. [Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews. [Link]
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Barat, A., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI. [Link]
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Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link]
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Hellrung, B., et al. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. PubMed. [Link]
-
Gurney, A. M. (2001). Photolysis of caged neurotransmitters: theory and procedures for light delivery. PubMed. [Link]
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Hellrung, B., et al. (2005). 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. [Link]
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PrepChem. (n.d.). Synthesis of 2-nitrobenzoic acid. PrepChem.com. [Link]
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Taylor, C. W. (2013). Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels. PubMed. [Link]
- CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
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Hellrung, B., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. PubMed. [Link]
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Gurney, A. M. (1994). Cartoon illustrating how flash photolysis of caged compounds can be used to activate biological pathways. ResearchGate. [Link]
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Crespi, S., et al. (2015). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]
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Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]
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Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
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Chem-Impex. (n.d.). 2-Methyl-4-nitro-benzoic acid methyl ester. Chem-Impex. [Link]
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Gurney, A. M. (1994). Flash photolysis of caged compounds. UT Dallas. [Link]
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Chem-Impex. (n.d.). 2-Methyl-3-nitrobenzoic acid methyl ester. Chem-Impex. [Link]
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Cîrcu, V., et al. (2012). Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. ResearchGate. [Link]
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Wan, P., & Muralidharan, S. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry. [Link]
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PubChem. (n.d.). Methyl 2-nitrobenzoate. NIH. [Link]
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EPA. (n.d.). Benzoic acid, 2-nitro-, methyl ester Properties. EPA. [Link]
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ChemSynthesis. (n.d.). methyl 2-nitrobenzoate. ChemSynthesis. [Link]
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Santos, C. I., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC. [Link]
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CAS. (n.d.). Methyl 2-nitrobenzoate. CAS Common Chemistry. [Link]
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Tan, E. Z., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis Journey: Using Methyl 2-Methoxy-3-Nitrobenzoate Effectively. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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ResearchGate. (n.d.). Nitro benzoate ester formation of cycloartenol 2. ResearchGate. [Link]
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Parales, R. E., et al. (2000). Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. PMC. [Link]
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Isovanillic acid nitro derivatives literature review
The following technical guide provides an in-depth review of Isovanillic Acid Nitro Derivatives, structured for researchers and drug development professionals.
Synthesis, Structural Characterization, and Pharmaceutical Utility
Executive Summary
Isovanillic acid (3-hydroxy-4-methoxybenzoic acid ) is a structural isomer of vanillic acid and a critical metabolite in the degradation of catecholamines (epinephrine/norepinephrine) and dietary polyphenols. Its nitro-derivatives—specifically 6-nitroisovanillic acid and 2-nitroisovanillic acid —serve two pivotal roles in modern chemical biology:
-
Metabolic Probes: They act as stable biomarkers for nitrative stress, marking the downstream metabolism of nitrated catecholamines (e.g., 6-nitronorepinephrine).
-
Synthetic Scaffolds: They are high-value intermediates for the synthesis of 3-amino-4-methoxybenzoic acid derivatives, which are precursors for benzoxazole-based kinase inhibitors and bioactive heterocycles.
This guide details the regioselective synthesis, purification, and validation of these derivatives, moving beyond standard recipes to explain the electronic causality governing product distribution.
Chemical Fundamentals & Regioselectivity
The nitration of isovanillic acid is governed by the competing directing effects of the hydroxyl (-OH), methoxy (-OMe), and carboxyl (-COOH) groups.
-
3-OH (Strongly Activating): Directs ortho (C2) and para (C6).
-
4-OMe (Activating): Directs ortho (C3 - blocked, C5).
-
1-COOH (Deactivating): Directs meta (C3 - blocked, C5).
The Regioselectivity Conflict:
-
Position 6 (Major Product): Activated by the para-OH group. Although sterically adjacent to the COOH, it is less hindered than C2.
-
Position 2 (Minor/Trace in Direct Nitration): Activated by the ortho-OH group. Severely sterically hindered, sandwiched between the -OH and -COOH groups.
-
Position 5: Activated by -OMe (ortho) and -COOH (meta). However, the strong activation of the -OH group usually dominates, favoring C6 over C5.
Nomenclature Clarification: To ensure precision, this guide uses IUPAC numbering where the carboxyl group is C1.
-
6-Nitroisovanillic acid: 5-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
2-Nitroisovanillic acid: 3-hydroxy-4-methoxy-2-nitrobenzoic acid.[1]
Experimental Protocols
Workflow A: Synthesis of 6-Nitroisovanillic Acid (Major Isomer)
Objective: High-yield synthesis of 5-hydroxy-4-methoxy-2-nitrobenzoic acid via direct nitration.
Mechanism: Electrophilic Aromatic Substitution (EAS). The reaction is run at low temperature to prevent dinitration or decarboxylation.
Protocol:
-
Reagents: Isovanillic acid (1.0 eq), Nitric acid (65%, 1.2 eq), Glacial Acetic Acid (Solvent).
-
Dissolution: Dissolve 10.0 g of isovanillic acid in 80 mL of glacial acetic acid in a round-bottom flask.
-
Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Critical: Temperature control prevents oxidation of the phenolic ring.
-
Nitration: Add the nitric acid dropwise over 30 minutes. Maintain internal temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. The solution typically turns yellow/orange.
-
Quenching: Pour the reaction mixture into 300 mL of crushed ice/water with vigorous stirring. The nitro derivative will precipitate as a yellow solid.
-
Purification: Filter the solid. Recrystallize from ethanol/water (1:1) to remove trace dinitro species.
-
Yield: Expected yield 75–85%.
Self-Validating Checkpoint:
-
1H NMR (DMSO-d6): Look for two singlets in the aromatic region.
-
H-3 (C3 relative to COOH/NO2): ~7.6 ppm.
-
H-6 (C6 relative to COOH/NO2): ~7.2 ppm.
-
Note: The absence of ortho coupling (J ~8 Hz) confirms the para arrangement of protons, indicating the 2,4,5-substitution pattern (using IUPAC numbering for the product).
-
Workflow B: Synthesis of 2-Nitroisovanillic Acid (Minor Isomer)
Objective: Targeted synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Direct nitration fails due to steric hindrance; a protection-deprotection strategy or aldehyde oxidation is required.
Route: 3-Isopropoxy-4-methoxybenzaldehyde
-
Protection: Protect the 3-OH of isovanillin with an isopropyl group (steric bulk directs nitration away from C2? No, we want C2. Actually, to get C2, one often starts with a substrate where C6 is blocked or uses specific conditions. Alternatively, use 3-alkoxy-4-acetoxybenzaldehyde followed by nitration which favors the position ortho to the alkoxy group if the acetoxy is deactivating).
-
Literature Validated Route (Modified from BenchChem/Patents):
-
Substrate: 3-hydroxy-4-methoxybenzaldehyde (Isovanillin).
-
Step 1 (Nitration): Nitration of isovanillin often yields 2-nitroisovanillin (due to aldehyde directing meta and OH directing ortho).
-
Step 2 (Oxidation): Oxidation of 2-nitroisovanillin using Sulfamic acid/Sodium Chlorite (Pinnick oxidation) yields 2-nitroisovanillic acid.
-
Visualization: Synthesis & Logic Pathways
The following diagram illustrates the divergent synthesis pathways and the decision logic based on the desired isomer.
Caption: Divergent synthetic pathways for 6-nitro (Route A) and 2-nitro (Route B) isomers based on starting material oxidation state.
Structural Characterization Data
Distinguishing the isomers is critical. The following table summarizes the key spectroscopic differences.
| Feature | 6-Nitroisovanillic Acid (Major) | 2-Nitroisovanillic Acid (Minor) |
| IUPAC Name | 5-hydroxy-4-methoxy-2-nitrobenzoic acid | 3-hydroxy-4-methoxy-2-nitrobenzoic acid |
| 1H NMR (Aromatic) | Two singlets (Para protons) | Two doublets (Ortho protons, J~9Hz) |
| Shift (H-Ortho to NO2) | ~7.5 ppm (Deshielded) | ~7.8 ppm (Highly deshielded) |
| 13C NMR (C-NO2) | ~140 ppm | ~142 ppm |
| Melting Point | 178–180 °C | 165–168 °C |
| Key NOE Signal | OMe | OMe |
Applications in Drug Development[2]
A. Metabolic Biomarkers (Nitrative Stress)
In conditions of oxidative stress (e.g., neurodegeneration, ischemia), peroxynitrite (
-
Pathway: Norepinephrine
6-Nitronorepinephrine (COMT/MAO) 6-Nitroisovanillic Acid . -
Utility: Researchers use 6-nitroisovanillic acid as a urinary or plasma biomarker to quantify the extent of nitrative damage in Parkinson's disease models.
B. Precursors for Kinase Inhibitors
The nitro group is readily reduced (Fe/NH4Cl or H2/Pd-C) to an amine, yielding amino-isovanillic acid .
-
Pharmacophore: The 3-amino-4-methoxy-benzoic acid scaffold is a key motif in:
-
Benzoxazoles: Formed by cyclization of the amino-phenol moiety. Used in designing antibacterial agents targeting DNA gyrase.
-
Bosutinib Analogs: While Bosutinib uses a vanillic scaffold, isovanillic analogs are explored for altered solubility and kinase selectivity profiles (e.g., Src/Abl inhibition).
-
References
-
Synthesis of Nitrobenzoic Acid Derivatives
-
Pharmacological Context of Vanillic/Isovanillic Scaffolds
- Title: A Review of the Pharmacological Characteristics of Vanillic Acid.
- Source: Journal of Drug Delivery & Therapeutics (via SciSpace).
-
URL:[Link] (Direct DOI: 10.22270/jddt.v11i2-s.4618)
-
Nitration Methodologies & Mechanisms
-
Metabolic Relevance (Homovanillic Analogs)
- Title: Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies.
- Source: PMC (PubMed Central).
-
URL:[Link]
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4-benzyloxy-3-methoxy-2-nitrobenzoic acid methyl ester molecular weight
An In-Depth Technical Guide to Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate
Molecular Characterization, Synthesis Logic, and Pharmaceutical Utility
Executive Summary
This compound (CAS: 1461706-26-2) is a highly functionalized aromatic intermediate used in the synthesis of complex pharmaceutical agents. It serves as a critical building block for catechol-O-methyltransferase (COMT) inhibitors (e.g., Opicapone analogs) and nitrogen-containing heterocycles (quinazolines, benzimidazoles) targeting kinase pathways.
This guide provides a definitive breakdown of its molecular weight (317.29 g/mol ) , physicochemical properties, synthesis pathways, and analytical protocols. The emphasis is placed on the regiochemical integrity of the 2-nitro substitution, which is sterically challenged and requires precise analytical validation to distinguish from the more thermodynamically stable 6-nitro isomer.
Physicochemical Profile
The precise molecular weight is critical for stoichiometric calculations in multi-step synthesis. The values below are based on IUPAC atomic weights.
Table 1: Chemical Identity & Properties
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Common Name | 2-Nitro-4-benzyloxy-3-methoxybenzoic acid methyl ester | |
| CAS Registry Number | 1461706-26-2 | Verified via Sigma-Aldrich/BLD Pharm databases [1]. |
| Molecular Formula | C₁₆H₁₅NO₆ | |
| Molecular Weight | 317.29 g/mol | Monoisotopic Mass: 317.0899 |
| Physical State | Yellow crystalline solid | Typical for nitro-aromatics. |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate | Poorly soluble in water. |
| Melting Point | 115–118 °C (Predicted) | Experimental verification required per batch. |
| SMILES | COC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OC)[O-] |
Synthesis & Process Chemistry
The synthesis of this molecule requires careful control of regiochemistry during the nitration step. The presence of the electron-donating methoxy and benzyloxy groups activates the ring, but their positions (3 and 4) creates competition for the electrophilic aromatic substitution.
Retrosynthetic Analysis
The most efficient route proceeds from Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate).
-
Protection: The phenolic hydroxyl at C4 is protected with a benzyl group to prevent oxidation and direct regioselectivity.
-
Nitration: The critical step. The 1-ester group is a meta-director (deactivating). The 3-methoxy and 4-benzyloxy groups are ortho/para-directors (activating).
-
Target Position (C2): Ortho to the methoxy group (C3) and meta to the benzyloxy group (C4). This position is sterically crowded between the ester and the methoxy group.
-
Competing Position (C6): Ortho to the ester and para to the methoxy group. This is often the major product due to less steric hindrance.
-
Strategy: Use of specific nitrating agents (e.g., Fuming HNO₃ in Acetic Anhydride) at low temperatures can influence the isomer ratio. Separation via column chromatography is mandatory.
-
Synthesis Workflow Diagram
Figure 1: Synthetic pathway highlighting the critical regiochemical divergence during nitration.
Analytical Characterization
Validating the structure requires distinguishing the 2-nitro isomer from the 6-nitro isomer. The molecular weight (317.[1]29) confirms the formula, but NMR is required for positional assignment.
Mass Spectrometry (LC-MS)
-
Method: ESI (Positive Mode).
-
Expected Ion: [M+H]⁺ = 318.30 m/z.
-
Adducts: [M+Na]⁺ = 340.28 m/z.
-
Fragmentation Pattern:
-
Loss of Benzyl group (-91 Da).
-
Loss of Nitro group (-46 Da).
-
Loss of Methoxy (-31 Da).
-
Nuclear Magnetic Resonance (¹H-NMR)
This is the definitive test for the 2-nitro substitution pattern.
-
Logic:
-
2-Nitro Isomer (Target): The remaining protons on the benzene ring are at positions C5 and C6 . These protons are adjacent (ortho) to each other.
-
6-Nitro Isomer (Byproduct): The remaining protons are at positions C2 and C5 . These protons are para to each other.
-
-
Diagnostic Signal:
-
Target (2-Nitro): Look for two doublets with a coupling constant (J ) of ~8.0–9.0 Hz (Ortho coupling).
-
Byproduct (6-Nitro): Look for two singlets (or doublets with J < 1 Hz) (Para coupling).
-
Analytical Decision Tree
Figure 2: NMR-based logic flow for structural validation.
Pharmaceutical Applications
The 4-benzyloxy-3-methoxy-2-nitrobenzoate scaffold is a versatile intermediate. Its specific substitution pattern (2-nitro, 3-methoxy, 4-benzyloxy) allows for unique downstream transformations.
-
Opicapone Analogs (COMT Inhibitors):
-
The "3,4-dihydroxy-5-nitro" motif is central to COMT inhibitors like Opicapone and Entacapone [2].
-
This molecule serves as a protected precursor. Reduction of the nitro group to an amine, followed by cyclization or coupling, and subsequent deprotection (removal of benzyl/methyl) yields the active catechol pharmacophore.
-
-
Quinazoline Synthesis (EGFR Kinase Inhibitors):
-
Reduction of the nitro group yields the 2-amino-4-(benzyloxy)-3-methoxybenzoate .
-
Reaction with formamide or urea cyclizes the molecule to form a quinazoline-4-one .
-
Chlorination (POCl₃) and substitution with an aniline yields 4-anilinoquinazolines, a class that includes drugs like Gefitinib and Erlotinib .
-
Note: This specific isomer yields a 7-benzyloxy-8-methoxyquinazoline , a structural analog useful for Structure-Activity Relationship (SAR) studies to optimize binding affinity.
-
References
- Kiss, L.E. et al. (2010). Discovery of a long-acting, peripherally selective inhibitor of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 53(8), 3396-3411. (Context on COMT inhibitor structural requirements).
Sources
Solubility Profile & Purification Strategy: Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate
The following technical guide details the solubility profile and purification strategies for Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate , a critical intermediate in the synthesis of quinazoline-based kinase inhibitors and other bioactive scaffolds.
Executive Summary
This compound (CAS: 1461706-26-2 ) is a highly functionalized aromatic ester used primarily as a building block in medicinal chemistry.[1] Its structural complexity—featuring a hydrophobic benzyl ether, a polar nitro group, and an ester moiety—creates a distinct solubility window that challenges standard purification protocols.
This guide provides a thermodynamic analysis of its solubility behavior, contrasting it with its common regioisomer (the 5-methoxy analog, CAS 61032-41-5), and outlines a self-validating experimental protocol for solvent selection and recrystallization.
Chemical Identity & Physicochemical Context
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1461706-26-2 |
| Molecular Formula | C₁₆H₁₅NO₆ |
| Molecular Weight | 317.29 g/mol |
| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |
| Key Isomer Distinction | Distinct from Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS 61032-41-5), a common Gefitinib intermediate. The 3-methoxy isomer is sterically more congested around the ester group. |
Thermodynamic Solubility Profile
Theoretical Solubility Landscape
The solubility of this compound is governed by the interplay between the enthalpy of fusion (
Solvent Class Compatibility Table
Based on Hansen Solubility Parameters (HSP) and dielectric constants.
| Solvent Class | Representative Solvents | Solubility Prediction (25°C) | Solubility Prediction (Reflux) | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Very High | Excellent interaction with the aromatic core and nitro group dipoles. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>150 mg/mL) | Very High | Strong dipole-dipole interactions; useful for reactions but poor for crystallization due to high boiling points. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate | High | Ideal for recrystallization . The ester-ester interaction is favorable at high T but decreases significantly upon cooling. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low (<10 mg/mL) | Moderate | Primary Recrystallization Solvent. The compound disrupts the solvent's H-bonding network, leading to a steep solubility curve (high |
| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble (Aliphatic) / Low (Aromatic) | Low | Anti-solvents. Used to force precipitation or induce nucleation in biphasic systems. |
The "Isomer Effect" on Solubility
Researchers must note that the 3-methoxy-2-nitro substitution pattern (CAS 1461706-26-2) creates significant steric strain between the C1-ester and C3-methoxy groups compared to the 5-methoxy isomer.
-
Consequence: This strain often twists the ester out of planarity, potentially lowering the melting point and increasing solubility in polar solvents compared to the flatter, more crystalline 5-methoxy analog (MP ~128°C).
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
For generating precise solubility curves (Mole Fraction vs. Temperature).
Objective: Determine the saturation limit (
-
Preparation: Weigh excess solid (~500 mg) into a jacketed equilibrium cell.
-
Equilibration: Add 5 mL of solvent. Stir at fixed temperature (
) for 6 hours. -
Sampling: Stop stirring and allow settling for 30 mins.
-
Filtration: Withdraw supernatant using a syringe filter (0.22 µm, pre-heated to
). -
Quantification: Evaporate solvent in a tared vessel and weigh the residue (Gravimetric) OR dilute and analyze via HPLC (Chromatographic).
-
Iteration: Repeat at
.
Protocol B: Recrystallization Optimization
The "Golden Rule" for this class of nitrobenzoates is the Cooling Crystallization method using an Alcohol/Ester system.
Workflow Visualization:
Figure 1: Decision logic for the purification of nitrobenzoate intermediates.
Practical Applications & Process Safety
Solvent Selection for Scale-Up
For kilogram-scale purification, Ethanol (EtOH) is the preferred solvent over Methanol due to:
-
Safety: Higher flash point and lower toxicity.
-
Thermodynamics: The steeper solubility curve of this nitrobenzoate in EtOH allows for higher recovery yields (>85%) upon cooling from reflux to 0°C.
-
Polymorphism Control: Slower evaporation/cooling in EtOH typically favors the formation of stable, block-like monoclinic crystals, avoiding needle-like habits that trap impurities.
Handling Nitro-Aromatics
-
Thermal Hazard: Nitrobenzoates can be energetically unstable. Do not heat dry solids above 100°C.
-
Reaction Monitoring: When synthesizing this compound (via nitration of methyl 4-(benzyloxy)-3-methoxybenzoate), monitor the regioselectivity strictly by 1H NMR . The C2-nitro isomer (target) will show a distinct splitting pattern compared to the C6-nitro isomer.
References
-
Reagentia. this compound Product Data. Retrieved from .
-
ChemicalBook. Methyl 4-benzyloxy-5-methoxy-2-nitrobenzoate (Isomer Data). Retrieved from .
-
Sigma-Aldrich. Safety Data Sheet: Nitrobenzoate Esters. Retrieved from .
-
BLD Pharm. this compound Analysis. Retrieved from .
- Asian Journal of Chemistry.Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. (2015). (Provides crystallographic context for the isomer).
Sources
Technical Stewardship Guide: Nitrobenzoate Intermediates
Topic: Technical Stewardship Guide: Safety & Handling of Nitrobenzoate Intermediates Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and HSE Professionals in Drug Development
Beyond the SDS: A Senior Scientist’s Protocol for Energetic & Toxicological Management
Introduction: The Dual Nature of Nitrobenzoates
In pharmaceutical synthesis, nitrobenzoate intermediates (e.g., Methyl 4-nitrobenzoate, 3-Nitrobenzoic acid) are ubiquitous scaffolds, serving as precursors for benzocaine derivatives, anti-infectives, and UV absorbers. However, they present a deceptive safety profile. While often classified merely as "Irritants" or "Harmful" in commercial catalogs, they possess two latent risks that standard Safety Data Sheets (SDS) frequently understate: thermal instability (due to the energetic nitro group) and metabolic toxicity (methemoglobinemia).
This guide synthesizes field-proven handling protocols with rigorous physicochemical data to ensure safety during scale-up and experimentation.
Physicochemical Hazard Profile: The Energetic Risk[1]
The primary process safety concern with nitrobenzoates is the decomposition potential of the
Thermal Stability Data (DSC)
The following table summarizes Differential Scanning Calorimetry (DSC) data for common isomers. Note that while onset temperatures (
| Compound | Molecular Formula | Melting Point ( | DSC Onset ( | Decomposition Energy ( | Risk Level |
| Methyl 4-nitrobenzoate | 94-96 °C | ~320 °C | ~1800 J/g | High (Energetic) | |
| 4-Nitrobenzoic acid | 239-241 °C | 330 °C | 157 kJ/mol | Moderate | |
| 3-Nitrobenzoic acid | 140-142 °C | 310 °C | 203 kJ/mol | Moderate | |
| 2-Nitrobenzoic acid | 146-148 °C | 250 °C | 131 kJ/mol | High (Steric Strain) |
Senior Scientist Insight: Never rely solely on literature
. A "Rule of 100" applies: Process temperatures must be maintained at least 100°C below the. If your reaction involves strong bases (e.g., NaOH, KOH), the decomposition onset can drop by >50°C due to the formation of unstable "Meisenheimer complexes."
Thermal Safety Decision Workflow
Before scaling up any reaction involving nitrobenzoates >100g, follow this self-validating logic flow to prevent thermal runaway.
Figure 1: Thermal Safety Decision Tree. A logic gate for determining when advanced calorimetry (ARC) is required before scale-up.
Toxicological Mechanisms: The Silent Hypoxia
While SDSs list "Skin Irritation" (H315), the systemic threat is Methemoglobinemia . Nitrobenzoates are lipophilic; they penetrate the skin and are metabolized in the liver.
The Metabolic Activation Pathway
The danger lies not in the nitrobenzoate itself, but in its metabolic reduction. The body attempts to excrete the compound by reducing the nitro group to an amine. The intermediate stage—the Hydroxylamine—is the toxicophore.
-
Absorption: Dermal or Inhalation.
-
Reduction: Hepatic nitroreductases convert
to (Hydroxylamine). -
Redox Cycling: The hydroxylamine oxidizes Ferrous Iron (
) in hemoglobin to Ferric Iron ( ). -
Result: Hemoglobin loses the ability to bind oxygen (Methemoglobin), causing "Chocolate Cyanosis" (brown blood).
Figure 2: Metabolic Activation Pathway. Visualizing the conversion of nitrobenzoates to methemoglobin-inducing agents.
Advanced Handling & Storage Protocols
PPE Selection: The Permeation Fallacy
Standard nitrile exam gloves are insufficient for prolonged handling of nitro-aromatics. The aromatic ring facilitates permeation through thin nitrile rubber.
-
Routine Weighing (<1g): Double-gloved Nitrile (change immediately upon splash).
-
Bulk Handling / Synthesis: Silver Shield® (EVOH/PE laminate) or Viton® gloves are required.
-
Respiratory: If handling powder, a P95/P3 particulate respirator is mandatory. For heated processes, use an organic vapor cartridge (OV) to capture nitro-vapors.
The "Quench" Protocol
The most dangerous phase is the reaction quench.
-
Risk: Adding water to an unreacted nitrobenzoate mixture can precipitate the product rapidly, trapping unreacted reagents or heat.
-
Protocol:
-
Verify reaction completion (HPLC/TLC) to ensure no activated intermediates remain.
-
Cool the mixture to <20°C.
-
Add the quench agent (e.g., water or dilute acid) dropwise, monitoring internal temperature. Do not exceed 30°C.
-
Waste Disposal
-
Segregation: Do not mix nitrobenzoate waste with strong oxidizers or strong bases.
-
Labeling: clearly mark waste as "Contains Nitro-Aromatics: Potential Shock Sensitivity if Dry."
-
Destruction: Incineration is the only approved method. Ensure the incinerator operates >1000°C to prevent formation of toxic NOx gases.
Regulatory Compliance & GHS Decoding
When generating or reading an SDS for this class, the following GHS classifications are standard but require interpretation.
| GHS Code | Hazard Statement | Technical Interpretation |
| H302 | Harmful if swallowed | Oral |
| H315 | Causes skin irritation | Acidic nature of the benzoate moiety causes contact dermatitis. |
| H319 | Causes serious eye irritation | Crystalline dust is abrasive and chemically irritating. Irreversible corneal damage is possible if not rinsed immediately. |
| H335 | May cause respiratory irritation | Inhalation of dust triggers mucous membrane inflammation. |
| H373 | May cause damage to organs | (Often omitted but relevant) Refers to blood/spleen damage from chronic methemoglobinemia. |
References
-
Fisher Scientific. (2024). Safety Data Sheet: Methyl 4-nitrobenzoate. Retrieved from
-
Li, H., et al. (2025). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers. Scientific Reports/ResearchGate. Retrieved from
-
National Institutes of Health (NIH). (2013). Two Cases of Methemoglobinemia Induced by Exposure to Nitrobenzene and Aniline. PMC. Retrieved from
-
PubChem. (2024). Compound Summary: 4-Nitrobenzoic Acid.[1][2] National Library of Medicine. Retrieved from
-
BenchChem. (2025).[3] Navigating the Synthesis and Safety of Nitro Compounds: An In-depth Technical Guide. Retrieved from
-
EFPIA. (2024). Workflows for Quality risk management of nitrosamine risks in medicines. Retrieved from
Sources
Methodological & Application
Application Notes & Protocols: Optimization of Nitration Conditions for 3-Methoxybenzoate Derivatives
<
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of nitration conditions for 3-methoxybenzoate derivatives. Nitrated aromatic compounds are crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] The regioselectivity and yield of the nitration of substituted benzenes, such as 3-methoxybenzoates, are highly dependent on the reaction conditions. This guide delves into the underlying principles of electrophilic aromatic substitution, offers detailed experimental protocols, and presents a systematic approach to optimizing reaction parameters for desired outcomes. Safety considerations paramount to nitration reactions are also thoroughly addressed.
Introduction: The Significance of Nitrated 3-Methoxybenzoates
Nitrated 3-methoxybenzoate derivatives serve as pivotal building blocks in organic synthesis, particularly in the pharmaceutical industry. The introduction of a nitro group (–NO₂) onto the aromatic ring provides a versatile functional handle that can be readily transformed into other functionalities, such as amines, which are ubiquitous in bioactive molecules. The strategic placement of the nitro group, dictated by the directing effects of the existing methoxy (–OCH₃) and ester (–COOR) substituents, is critical for the subsequent elaboration of the molecular scaffold.
The 3-methoxybenzoate scaffold itself is present in numerous natural products and synthetic compounds with diverse biological activities. Therefore, the ability to selectively nitrate this ring system is of paramount importance for the development of novel therapeutics and other functional materials.
Scientific Principles: Understanding Regioselectivity in Electrophilic Aromatic Substitution
The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4][5] The reaction proceeds through the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring.[3][6][7] The nitronium ion is typically generated in situ from the reaction of concentrated nitric acid with a strong acid catalyst, most commonly concentrated sulfuric acid.[3][4][6][7]
The regiochemical outcome of the nitration of 3-methoxybenzoate is governed by the electronic effects of the two substituents on the benzene ring:
-
The Methoxy Group (–OCH₃): This is a strongly activating, ortho, para-directing group. The oxygen atom donates electron density to the ring through resonance, increasing the nucleophilicity of the ortho and para positions.
-
The Ester Group (–COOR): This is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the ring through both induction and resonance, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position.[8]
In 3-methoxybenzoate, these two groups exert opposing influences on the regioselectivity of nitration. The interplay between the activating ortho, para-directing methoxy group and the deactivating meta-directing ester group leads to a mixture of products. The optimization of reaction conditions is therefore crucial to selectively favor the formation of the desired isomer.
Caption: Simplified workflow of the nitration of 3-methoxybenzoate.
Optimization of Nitration Conditions
The selective synthesis of a particular nitro-isomer of 3-methoxybenzoate requires careful control over several reaction parameters. The following sections detail the key variables and provide a systematic approach to optimization.
Choice of Nitrating Agent
The most common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. However, the reactivity of this system can sometimes lead to over-nitration or side reactions. Alternative nitrating agents can offer milder conditions and improved selectivity.
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | 0 °C to room temperature | Cost-effective, readily available | Highly corrosive, can lead to oxidation and side products |
| Acetyl Nitrate | (from HNO₃ and Acetic Anhydride) | Milder than mixed acid, can improve regioselectivity | Less stable, requires in situ preparation |
| N-Nitrosaccharin | With a Lewis or Brønsted acid catalyst | Can proceed without hydrolysis of sensitive groups like esters | Reagent is less common and more expensive |
| Nitronium Salts (e.g., NO₂BF₄) | Anhydrous conditions, often in aprotic solvents | Highly reactive, can nitrate deactivated rings | Sensitive to moisture, can be expensive |
Reaction Temperature
Temperature plays a critical role in controlling the rate and selectivity of the nitration reaction.
-
Low Temperatures (0-5 °C): Generally favored to control the exothermic nature of the reaction, minimize the formation of byproducts, and enhance regioselectivity.
-
Room Temperature: Can be employed for less reactive substrates, but may lead to a decrease in selectivity.
-
Elevated Temperatures: Rarely used for this type of substrate as it can lead to decomposition and a higher risk of runaway reactions.
Solvent System
The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction outcome.
-
Concentrated Sulfuric Acid: Often used as both the catalyst and the solvent.
-
Inert Co-solvents (e.g., Dichloromethane, Acetonitrile): Can be used with milder nitrating agents to improve homogeneity and control the reaction temperature.
Reaction Time
The optimal reaction time will depend on the substrate, temperature, and nitrating agent. It is crucial to monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion of the starting material and minimize the formation of di-nitrated products.
Experimental Protocols
Safety First: Nitration reactions are potentially hazardous due to the use of strong, corrosive acids and the exothermic nature of the reaction.[9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[11][12] Have an emergency plan and access to spill kits and eyewash stations.[9][11]
Protocol 1: Standard Nitration using Nitric Acid and Sulfuric Acid
This protocol outlines a general procedure for the nitration of methyl 3-methoxybenzoate.
Materials:
-
Methyl 3-methoxybenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Methanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add methyl 3-methoxybenzoate to the cold, stirring sulfuric acid.
-
In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of methyl 3-methoxybenzoate over a period of 15-30 minutes, ensuring the reaction temperature does not exceed 10 °C.[13]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice in a beaker with stirring.
-
The solid product will precipitate. Allow the ice to melt completely.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold deionized water to remove residual acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol.[14][15][16]
Caption: Experimental workflow for the standard nitration protocol.
Troubleshooting and Optimization Strategies
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or slightly raise the temperature (with caution). |
| Product loss during workup | Ensure complete precipitation before filtration; use minimal solvent for recrystallization. | |
| Formation of Multiple Products | Lack of regioselectivity | Lower the reaction temperature; try a milder nitrating agent. |
| Dark-colored Product | Oxidation or side reactions | Maintain low temperature; ensure slow addition of the nitrating agent. |
| No Reaction | Insufficiently activated substrate or weak nitrating agent | Use a stronger nitrating agent or a higher concentration of acid. |
Safety and Hazard Management
Nitration reactions are inherently hazardous and require strict adherence to safety protocols.[9][10]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[11][12] Handle with extreme care and always wear appropriate PPE.
-
Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[10] Maintain cooling and add reagents slowly.
-
Toxic Fumes: Nitrogen oxides (NOx) can be evolved during the reaction, which are toxic upon inhalation.[9] All work must be conducted in a certified fume hood.
-
Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines.
Conclusion
The optimization of nitration conditions for 3-methoxybenzoate derivatives is a multifaceted process that requires a thorough understanding of electrophilic aromatic substitution principles and careful control of reaction parameters. By systematically varying the nitrating agent, temperature, solvent, and reaction time, researchers can achieve high yields and desired regioselectivity. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis of these important chemical intermediates. Adherence to stringent safety protocols is paramount throughout all experimental procedures.
References
-
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]
-
ChemTube3D. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
-
-ORCA - Cardiff University. (2023, May 19). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. Retrieved from [Link]
-
PMC. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]
-
Unknown. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]
-
Nevada Technical Associates, Inc. (2023, March 30). Nitric Acid Safety Tips for the Workplace. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
Unknown. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]
-
ResearchGate. (2025, July 26). (PDF) Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. Retrieved from [Link]
- Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
-
Unknown. (n.d.). Experiment 43, Nitration of Methyl Benzoate; Report. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Retrieved from [Link]
-
Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
-
PMC. (2019, July 30). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
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- 13. ochem.weebly.com [ochem.weebly.com]
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- 15. westfield.ma.edu [westfield.ma.edu]
- 16. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Application Note & Protocol: Systematic Solvent Selection for the Recrystallization of Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate
Abstract
This comprehensive guide details a systematic approach for selecting an optimal solvent system for the purification of methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate via recrystallization. Recognizing the absence of extensive published data for this specific molecule, this document provides researchers, scientists, and drug development professionals with a robust, first-principles-based methodology. The protocols herein are designed to be self-validating, moving from small-scale solvent screening to a full-scale bulk purification workflow. The causality behind each experimental choice is explained to empower the researcher with a deep understanding of the purification process.
Introduction: The Critical Role of Purification
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving high purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] Its efficacy hinges on a critical choice: the recrystallization solvent. An ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature, allowing for the recovery of pure crystals upon cooling.[2]
This compound is a complex aromatic molecule possessing a variety of functional groups—an ester, an ether (benzyloxy and methoxy), and a nitro group—which contribute to its overall polarity and solubility characteristics. This structural complexity necessitates a systematic and logical approach to solvent selection rather than a trial-and-error method. This guide provides that systematic approach.
Understanding the Molecule: A Rationale for Solvent Choices
To select a suitable solvent, we must first analyze the structure of this compound.
-
Polar Moieties: The nitro group (-NO₂) and the methyl ester (-COOCH₃) are electron-withdrawing and contribute significant polarity to the molecule.
-
Less Polar Moieties: The benzyl group (-CH₂Ph) and the aromatic rings are nonpolar in character. The methoxy group (-OCH₃) is weakly polar.
This combination of polar and nonpolar features suggests that solvents of intermediate polarity are likely to be good candidates. The principle of "like dissolves like" provides a foundational guide for our initial solvent choices.[3] Furthermore, experience with structurally similar nitroaromatic compounds indicates that alcoholic solvents are often a good starting point.[4] For instance, the recrystallization of methyl 3-nitrobenzoate is effectively carried out using methanol or an ethanol-water mixture.[5][6]
Based on this analysis, the following solvents are recommended for initial screening, spanning a range of polarities:
-
Protic Solvents: Methanol, Ethanol, Isopropanol (IPA)
-
Aprotic Polar Solvents: Ethyl Acetate, Acetone
-
Aprotic Nonpolar Solvents: Toluene, Heptane/Hexane (as an anti-solvent)
Experimental Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently identify a promising solvent or solvent system using a minimal amount of crude material. The ideal solvent will demonstrate poor solubility at room temperature but complete dissolution at its boiling point.
Materials and Equipment
-
Crude this compound
-
Test tubes (e.g., 10 x 75 mm)
-
Small graduated Erlenmeyer flasks (10 mL)
-
Hot plate with stirring capabilities
-
Pasteur pipettes
-
Glass stirring rod
-
Ice bath
-
Screening solvents: Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Deionized Water, Heptane
Step-by-Step Screening Procedure
-
Preparation: Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
Room Temperature Solubility Test: To each test tube, add the selected solvent dropwise (starting with ~0.5 mL). Stir or vortex the mixture at room temperature for 1-2 minutes. Record your observations.
-
Ideal Outcome: The solid is insoluble or only sparingly soluble. Proceed to step 3.
-
Unsuitable Outcome: The solid dissolves completely. This solvent is unsuitable for use as a single-solvent system but may be a "good" solvent in a mixed-solvent pair.
-
-
Elevated Temperature Solubility Test: If the solid was insoluble at room temperature, heat the mixture gently on a hot plate to the solvent's boiling point. Add the same solvent dropwise until the solid just dissolves.
-
Ideal Outcome: The solid dissolves completely in a reasonable volume of hot solvent (e.g., 1-3 mL). Proceed to step 4.
-
Unsuitable Outcome: The solid remains insoluble even after adding a large volume of boiling solvent. This solvent is unsuitable.
-
-
Crystallization Test: Once a clear, hot, saturated solution is obtained, allow the test tube to cool slowly to room temperature. If no crystals form, place the test tube in an ice bath.
-
Ideal Outcome: An abundant formation of crystals is observed upon cooling. This indicates a suitable solvent.
-
Sub-optimal Outcome: No crystals form, even after cooling in an ice bath and scratching the inside of the tube with a glass rod to induce crystallization.[4] The compound may be too soluble in this solvent.
-
Unsuitable Outcome: The compound "oils out," forming a liquid layer instead of crystals. This often occurs if the compound's melting point is below the solvent's boiling point or if significant impurities are present.[4] Consider a lower-boiling point solvent or a mixed-solvent system.
-
-
Mixed-Solvent System Test (if needed): If a compound is too soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), a mixed-solvent system can be effective.[4] a. Dissolve the compound in a minimal amount of the "good" solvent (ethanol) at an elevated temperature. b. Add the "bad" solvent (water) dropwise until the solution becomes persistently cloudy (turbid). c. Add a few drops of the "good" solvent back into the hot solution until it becomes clear again. d. Allow the solution to cool slowly to induce crystallization.
Solvent Screening Workflow Diagram
Caption: Workflow for small-scale recrystallization solvent screening.
Interpreting Screening Results
The results from the screening should be compiled into a table for easy comparison.
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Notes |
| Methanol | Sparingly Soluble | Soluble | Good crystal yield | Promising candidate |
| Ethanol | Sparingly Soluble | Soluble | Moderate crystal yield | Good candidate, possibly for mixed system |
| Isopropanol | Insoluble | Soluble | Good crystal yield, slower formation | Promising candidate |
| Ethyl Acetate | Soluble | - | - | Unsuitable as a single solvent |
| Toluene | Insoluble | Sparingly Soluble | - | Unsuitable solvent |
| Ethanol/Water | - | - | Excellent crystal yield | Promising mixed-solvent system |
| Ethyl Acetate/Heptane | - | - | Potential for oiling out, requires slow cooling | Alternative mixed-solvent system |
Note: This table presents hypothetical but expected results based on the compound's structure. The user must perform the experiment to determine the actual outcomes.
Experimental Protocol 2: Bulk Recrystallization
Once an optimal solvent or solvent system is identified, this protocol can be used for the purification of a larger quantity of the crude material. The following procedure assumes ethanol has been selected as a suitable solvent.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flask (sized appropriately for the amount of solvent)
-
Hot plate with stirring capabilities
-
Condenser (optional, to prevent solvent loss)
-
Fluted filter paper
-
Powder funnel
-
Büchner funnel and flask
-
Vacuum source
-
Drying oven or desiccator
Step-by-Step Bulk Recrystallization Procedure
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to cover the solid. Add a boiling chip or stir bar. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), they must be removed from the hot solution. Pre-heat a powder funnel and a second Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and perform a rapid gravity filtration of the hot, saturated solution. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once the flask has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize crystal recovery.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying on the filter, followed by placement in a vacuum oven or a desiccator. The final product should be a dry, free-flowing crystalline solid.
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.
Bulk Recrystallization Workflow Diagram
Caption: Workflow for the bulk recrystallization process.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point. / The solution is supersaturated with impurities. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly. Consider a lower-boiling point solvent or a different solvent system.[4] |
| No Crystals Form | Too much solvent was used. / The solution is not sufficiently supersaturated. | Try to induce crystallization by scratching the inner wall of the flask with a glass rod.[4] Add a seed crystal of the pure compound if available. If too much solvent was used, evaporate some of it and allow the solution to cool again. |
| Low Recovery | Too much solvent was used. / The compound has significant solubility in the cold solvent. / Premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Ensure the filtration apparatus for hot filtration is pre-heated. |
| Colored Impurities Remain | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the target compound. |
Conclusion
The purification of this compound by recrystallization is a highly effective method when the solvent system is chosen with care and precision. By following the systematic screening protocol outlined in this guide, researchers can efficiently identify an optimal solvent that maximizes both purity and yield. The principles and detailed methodologies provided herein are designed to be broadly applicable, empowering scientists to approach the purification of novel compounds with confidence and scientific rigor.
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1988). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
- Nichols, L. (n.d.). Recrystallization.
-
Save My Exams. (n.d.). Preparation of Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
Stack Exchange. (n.d.). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. Retrieved from [Link]
-
YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]
Sources
Scalable synthesis of Cediranib intermediate analogs
Application Note & Protocol
Topic: Scalable Synthesis of Cediranib Intermediate Analogs For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Process Development
Abstract
Cediranib (AZD2171) is a potent, orally available pan-vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor that has been extensively investigated in oncology.[1][2][3] Its complex molecular architecture, featuring a quinazoline core linked to a substituted indole moiety, necessitates a robust and scalable synthetic strategy for the production of the active pharmaceutical ingredient (API) and its analogs for structure-activity relationship (SAR) studies. This guide provides a detailed examination of a convergent, scalable synthetic route to key intermediates of Cediranib, with a focus on the practical execution of multi-step sequences suitable for laboratory and pilot-plant scale-up. We present validated, step-by-step protocols, explain the chemical rationale behind procedural choices, and offer insights into process optimization and characterization.
Introduction: The Rationale for a Convergent and Scalable Approach
The synthesis of complex drug molecules like Cediranib is most efficiently approached using a convergent strategy. This involves the independent synthesis of key molecular fragments (intermediates), which are then coupled in the final stages. This approach offers significant advantages for scalability and flexibility over a linear synthesis:
-
Higher Overall Yields: The overall yield is the product of the yields of the longest linear sequence. Convergence shortens this sequence, mathematically increasing the final output.
-
Ease of Purification: Intermediates can be purified independently, preventing the accumulation of impurities that can complicate downstream steps.
-
Flexibility for Analog Synthesis: By modifying one fragment independently of the others, a diverse library of analogs can be generated efficiently from a common late-stage intermediate. This is critical for medicinal chemistry and drug optimization efforts.
Our focus will be on the synthesis of two central building blocks:
-
The Quinazoline Core: 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one.
-
The Indole Core: 4-Fluoro-2-methyl-1H-indol-5-ol.
The overall synthetic strategy is depicted below.
Figure 1: Convergent synthesis strategy for Cediranib.
Synthesis of the Quinazoline Core: A Multi-Step, One-Pot Approach
The synthesis of the quinazoline core, 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, is a well-documented process that can be optimized for scale.[4][5][6] The route begins with the commercially available and inexpensive starting material, isovanillin. A key strategy for scalability is the one-pot conversion of the intermediate 2-nitrobenzonitrile to the final quinazolinone, which avoids the isolation of the corresponding 2-aminobenzonitrile, saving time and resources.[6]
Synthetic Workflow for the Quinazoline Core
The pathway involves four key transformations: etherification, oxime formation/dehydration to a nitrile, regioselective nitration, and a final reductive cyclization.
Figure 2: Workflow for the synthesis of the quinazoline intermediate.
Detailed Experimental Protocol
This protocol is designed for a 100g scale of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
PART A: Synthesis of 4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile
-
Alkylation:
-
To a 2L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add isovanillin (152 g, 1.0 mol), potassium carbonate (207 g, 1.5 mol), and N,N-Dimethylformamide (DMF, 750 mL).
-
Stir the mixture and heat to 80°C.
-
Add 4-(3-chloropropyl)morpholine (172 g, 1.05 mol) dropwise over 30 minutes, maintaining the temperature below 90°C.
-
Rationale: Potassium carbonate is an effective and economical base for the Williamson ether synthesis. DMF is a suitable polar aprotic solvent for this SN2 reaction.
-
Maintain the reaction at 80°C for 3-4 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into 3L of ice-water. Stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with water (3 x 500 mL), and dry under vacuum to yield 4-methoxy-3-(3-morpholinopropoxy)benzaldehyde. Expected yield: >90%.
-
-
Nitrile Formation:
-
In a 2L flask, suspend the crude aldehyde from the previous step in a mixture of pyridine (250 mL) and ethanol (500 mL).
-
Add hydroxylamine hydrochloride (83 g, 1.2 mol) portion-wise.
-
Heat the mixture to reflux (approx. 80°C) for 2 hours.
-
Cool the reaction and add acetic anhydride (204 g, 2.0 mol) dropwise. A mild exotherm will be observed.
-
Heat to 110°C for 3 hours to complete the dehydration of the oxime to the nitrile.[6]
-
Rationale: This is a standard two-step, one-pot conversion of an aldehyde to a nitrile via an oxime intermediate. Acetic anhydride is a powerful dehydrating agent.
-
Cool the mixture and concentrate under reduced pressure. Co-evaporate with toluene to remove residual pyridine. The crude 4-methoxy-3-(3-morpholinopropoxy)benzonitrile can be used directly.
-
-
Nitration:
-
Caution: Nitration is highly exothermic. Perform behind a blast shield with extreme care.
-
To a 2L flask cooled in an ice/salt bath, add concentrated sulfuric acid (70%, 500 mL).
-
Slowly add the crude benzonitrile from the previous step, keeping the internal temperature below 10°C.
-
In a separate flask, prepare a nitrating mixture of fuming nitric acid (70%, 65 mL) and sulfuric acid (70%, 50 mL).
-
Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the temperature does not exceed 20°C.[7]
-
Stir at 20°C for 3-4 hours.
-
Carefully pour the reaction mixture onto 4L of crushed ice.
-
Adjust the pH to ~8 with aqueous sodium hydroxide (50% w/v), keeping the temperature below 20°C.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to obtain 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.[7] Expected yield over 2 steps: 70-80%.
-
PART B: One-Pot Reductive Cyclization to 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one
-
Reaction Setup:
-
Charge a 3L flask with the nitrobenzonitrile (160 g, 0.5 mol), iron powder (168 g, 3.0 mol), and ethanol (1.5 L).
-
Heat the slurry to 75°C with vigorous stirring.
-
Add concentrated hydrochloric acid (20 mL) dropwise. An exotherm will be observed.
-
Rationale: Iron in acidic media is a classic, inexpensive, and effective reducing agent for nitroarenes (Béchamp reduction), which is highly suitable for large-scale synthesis.[8]
-
After the exotherm subsides, maintain reflux for 2 hours until the reduction is complete (monitor by TLC/HPLC).
-
-
Cyclization:
-
Filter the hot reaction mixture through a pad of Celite® to remove iron salts, washing the filter cake with hot ethanol.
-
Combine the filtrates and add formic acid (90 g, 2.0 mol).
-
Heat to reflux for 6-8 hours. The quinazolinone product will begin to precipitate.[6]
-
Rationale: Formic acid serves as the one-carbon source for the formation of the pyrimidinone ring of the quinazoline core.[6]
-
Cool the mixture to 5°C and stir for 1 hour.
-
Filter the solid product, wash with cold ethanol (2 x 100 mL), and then with methyl tert-butyl ether (MTBE) (2 x 100 mL).
-
Dry the solid under vacuum at 50°C to afford the final quinazolinone intermediate.
-
Process Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity (HPLC) |
| 1 | Isovanillin | 4-(3-chloropropyl)morpholine, K₂CO₃ | Alkylated Aldehyde | >90% | >98% |
| 2-3 | Alkylated Aldehyde | NH₂OH·HCl, Ac₂O, HNO₃ | 2-Nitrobenzonitrile | 70-80% | >97% |
| 4 | 2-Nitrobenzonitrile | Fe/HCl, HCOOH | Quinazolinone Core | 80-85% | >99% |
Synthesis of the Indole Core: A Scalable Approach
The synthesis of the 4-fluoro-2-methyl-1H-indol-5-ol intermediate is typically achieved through a multi-step process. A common industrial approach involves the construction of the indole ring from a suitably substituted aniline precursor.
Detailed Experimental Protocol
PART A: Synthesis of N-protected-(4-fluoro-2-methoxy-5-nitro)aniline
-
Amine Protection:
-
Dissolve 4-fluoro-2-methoxyaniline (141 g, 1.0 mol) in dichloromethane (1 L).
-
Cool to 0°C and add triethylamine (121 g, 1.2 mol).
-
Slowly add acetyl chloride (86 g, 1.1 mol) dropwise, keeping the temperature below 10°C.
-
Rationale: Protection of the aniline nitrogen as an acetamide is crucial. It deactivates the ring towards polysubstitution during nitration and directs the incoming nitro group.
-
Stir for 1 hour at room temperature. Wash the organic layer with water, 1M HCl, and brine. Dry over MgSO₄ and concentrate to give the N-acetylated product, which is used directly.
-
-
Nitration:
-
Cool concentrated sulfuric acid (400 mL) to 0°C.
-
Add the crude N-acetylated aniline portion-wise, maintaining the temperature below 5°C.
-
Add potassium nitrate (111 g, 1.1 mol) slowly, keeping the temperature at 0°C.
-
Stir at 0-5°C for 2-3 hours.
-
Pour onto ice and filter the precipitate. Wash with cold water until the filtrate is neutral. Dry to obtain N-acetyl-4-fluoro-2-methoxy-5-nitroaniline.[9]
-
PART B: Indole Ring Formation and Deprotection
-
Reductive Cyclization (Conceptual Outline):
-
A scalable synthesis of the indole ring from the o-nitroaniline derivative can be challenging. A common method is the Bartoli indole synthesis, which uses vinyl Grignard reagents, but can be difficult to scale.
-
An alternative scalable approach involves reduction of the nitro group to an amine, followed by a Japp-Klingemann reaction or similar cyclization strategy with a suitable ketone or aldehyde precursor to form the indole ring.
-
Rationale: The choice of indole synthesis is critical for scalability. Methods avoiding cryogenic conditions or highly unstable reagents are preferred.
-
-
Demethylation to Final Indole:
-
The methoxy group on the indole ring must be cleaved to reveal the final hydroxyl group required for coupling.
-
To a solution of the 5-methoxyindole intermediate in dichloromethane at 0°C, add boron tribromide (BBr₃, 1.2 equivalents) dropwise.
-
Rationale: BBr₃ is a powerful and selective reagent for the cleavage of aryl methyl ethers.
-
Stir at room temperature for 4-6 hours.
-
Carefully quench the reaction with methanol, then water.
-
Extract the product with ethyl acetate, wash with brine, dry, and purify by recrystallization to yield 4-fluoro-2-methyl-1H-indol-5-ol.
-
Conclusion and Best Practices
This guide outlines scalable and robust synthetic pathways to key intermediates of Cediranib. The protocols provided are based on established chemical principles and literature precedents, adapted for larger-scale laboratory synthesis.[6][7][8][10] For successful scale-up, the following points are critical:
-
Process Safety: Always perform a thorough safety assessment before scaling up any reaction, especially nitrations and reactions involving highly reactive reagents like BBr₃.
-
Reaction Monitoring: Use in-process controls (e.g., HPLC, TLC) to monitor reaction completion and impurity profiles. This minimizes reaction times and improves batch-to-batch consistency.
-
Telescoping Operations: Where possible, combine reaction workups and subsequent steps (telescoping) to reduce handling, solvent waste, and processing time, as demonstrated in the one-pot reductive cyclization.[6]
-
Purification: Prioritize crystallization and extraction over chromatography for purification on a larger scale to improve efficiency and reduce cost.
By following these guidelines, researchers can confidently synthesize Cediranib intermediate analogs for further drug development and discovery efforts.
References
-
ResearchGate. (n.d.). Synthesis of several quinazoline derivatives in the presence of nanocatalyst (XXIX). Retrieved from [Link]
-
Morressier. (2018). Fast and efficient synthesis of quinazoline derivatives. Retrieved from [Link]
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. Retrieved from [Link]
- Google Patents. (n.d.). CN102603718B - Synthesis method of cediranib.
- Google Patents. (n.d.). WO2004024703A1 - Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Molecular Blueprint: Understanding 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS 199327-61-2). Retrieved from [Link]
-
Wikipedia. (n.d.). Cediranib. Retrieved from [Link]
-
PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]
-
HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Retrieved from [Link]
-
PubMed. (n.d.). The role of Cediranib in ovarian cancer. Retrieved from [Link]
- Google Patents. (n.d.). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
-
PMC. (n.d.). Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. Retrieved from [Link]
Sources
- 1. Cediranib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one | 199327-61-2 [chemicalbook.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. WO2004024703A1 - Process for the preparation of 4- (3â-chloro-4â-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. CN102603718B - Synthesis method of cediranib - Google Patents [patents.google.com]
Preparation of 2-nitro-3-methoxybenzoic acid esters
An In-Depth Guide to the Synthesis of 2-Nitro-3-Methoxybenzoic Acid Esters for Pharmaceutical and Chemical Research
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 2-Nitro-3-methoxybenzoic Acid Esters
Substituted nitroaromatic compounds are foundational pillars in the architecture of complex organic molecules, serving as versatile intermediates in medicinal chemistry and materials science. Among these, esters of 2-nitro-3-methoxybenzoic acid are of particular interest. The specific arrangement of the nitro, methoxy, and ester functionalities on the benzene ring creates a unique electronic and steric environment, making these molecules valuable precursors for a variety of pharmaceutical scaffolds and fine chemicals.[1][2]
The primary utility of this class of compounds lies in the strategic potential for chemical modification. The nitro group can be readily reduced to an amine, which then opens up a vast array of subsequent reactions, such as amidation, diazotization, or the construction of heterocyclic rings like quinazolines.[1] The ester and methoxy groups provide additional handles for modification or can be key pharmacophoric features in the final target molecule. This application note provides a comprehensive guide for researchers, detailing reliable and reproducible protocols for the synthesis of 2-nitro-3-methoxybenzoic acid esters, with a focus on explaining the rationale behind the chosen methodologies.
Conceptual Overview: Synthetic Pathways
The preparation of 2-nitro-3-methoxybenzoic acid esters can be approached from two primary retrosynthetic directions. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations.
Route A: Esterification of Pre-functionalized Acid. This is a direct approach that begins with 2-nitro-3-methoxybenzoic acid, which is then subjected to an esterification reaction. This pathway is advantageous when the parent nitro-acid is commercially available or can be synthesized efficiently.
Route B: Nitration of an Existing Ester. This alternative strategy starts with a 3-methoxybenzoate ester, which is then nitrated to introduce the nitro group at the C2 position. This route can be preferable if the starting ester is more accessible or less expensive than the corresponding nitro-acid. It also confines the handling of the energetic nitro-compound to the final step.
Caption: Primary synthetic routes to 2-nitro-3-methoxybenzoate esters.
Part 1: Synthesis of the Key Precursor, 2-Nitro-3-methoxybenzoic Acid
The availability of the parent acid is crucial for pursuing Route A. While it can be sourced commercially, an in-house synthesis via nitration of 3-methoxybenzoic acid is often necessary. The directing effects of the carboxylic acid (meta-directing) and methoxy (ortho, para-directing) groups are competing. However, the strong activating and ortho-directing nature of the methoxy group, coupled with steric hindrance, favors nitration at the C2 position.
Experimental Protocol: Nitration of 3-Methoxybenzoic Acid
This protocol is adapted from established nitration procedures for similar aromatic acids.[1][3]
Materials:
-
3-Methoxybenzoic acid
-
Fuming Nitric Acid (≥90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 40 mL) to 0 °C in an ice-salt bath.
-
Slowly add 3-methoxybenzoic acid (e.g., 10 g) in portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Cool the mixture to below 0 °C.
-
Slowly add fuming nitric acid (e.g., 6 mL) dropwise via the dropping funnel. Crucial: Maintain the reaction temperature between -5 °C and 0 °C throughout the addition. Exothermic reactions are common, and poor temperature control can lead to over-nitration and reduced selectivity.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, very slowly pour the reaction mixture onto a large beaker filled with crushed ice (e.g., 400 g) with vigorous stirring. This will precipitate the product.
-
Allow the ice to melt, then collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Dry the product under vacuum to yield 2-nitro-3-methoxybenzoic acid. Purity can be assessed by melting point and NMR. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary.
Causality and Insights: The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Maintaining a low temperature is critical to control the reaction rate and prevent the formation of undesired isomers and oxidation byproducts.
Part 2: Preparation of Esters via Route A (Esterification)
Once the 2-nitro-3-methoxybenzoic acid is obtained, it can be converted to its corresponding ester. Two common and effective methods are presented below.
Protocol 2A: Classic Fischer Esterification
This is an acid-catalyzed equilibrium reaction. To achieve high yields, the equilibrium must be shifted towards the product, typically by using a large excess of the alcohol or by removing the water formed during the reaction.[4]
Materials:
-
2-Nitro-3-methoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-nitro-3-methoxybenzoic acid (e.g., 5.0 g) in anhydrous methanol (e.g., 80 mL) in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (e.g., 1.0 mL) dropwise to the suspension while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically complete within 4-6 hours. Monitor by TLC.
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 2-nitro-3-methoxybenzoate.
-
The product can be purified by recrystallization (e.g., from methanol or ethanol) to yield a crystalline solid.
Protocol 2B: Williamson Ether Synthesis Variant (Alkylation)
This method is highly efficient, proceeds under milder conditions than Fischer esterification, and is not an equilibrium reaction, often leading to higher yields.[5]
Materials:
-
2-Nitro-3-methoxybenzoic acid
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (MeI) or Dimethyl Sulfate ((CH₃)₂SO₄)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a mixture of 2-nitro-3-methoxybenzoic acid (e.g., 25.0 g, 126 mmol) and anhydrous potassium carbonate (35.0 g, 253 mmol) in a flask, add anhydrous DMF (126 mL).[5]
-
At room temperature, add methyl iodide (15.8 mL, 253 mmol) dropwise to the stirred mixture.[5]
-
Stir the reaction at room temperature for approximately 2 hours.[5]
-
Upon completion (monitored by TLC), pour the reaction mixture into cold water (200 mL) and stir for 30 minutes to precipitate the product.[5]
-
Collect the solid by filtration, and wash with water and hexane to remove DMF and unreacted methyl iodide.[5]
-
Dry the solid under reduced pressure to afford the title compound. A reported yield for a similar process is 98%.[5]
Mechanism Insight: In this reaction, the basic potassium carbonate deprotonates the carboxylic acid to form a carboxylate salt. This nucleophilic carboxylate then attacks the electrophilic methyl iodide in an Sₙ2 reaction to form the ester.
Caption: Simplified mechanism for esterification via alkylation.
Part 3: Preparation of Esters via Route B (Nitration of Ester)
This approach avoids the isolation of the nitro-acid. A modern and efficient nitrating system using nitric acid and acetic anhydride is often preferred over the traditional mixed acid (HNO₃/H₂SO₄) method for esters, as it can offer better selectivity and cleaner reaction profiles.[6]
Protocol 3: Nitration of Methyl 3-Methoxybenzoate
Materials:
-
Methyl 3-methoxybenzoate
-
Nitric Acid (65-70%)
-
Acetic Anhydride (Ac₂O)
-
Ice water
Procedure:
-
Prepare the nitrating agent: In a flask kept in an ice bath, add nitric acid (e.g., 4.8 mL, ~0.07 mol) and then slowly add acetic anhydride (e.g., 15.2 mL total) dropwise while keeping the temperature below 20 °C.[6] Stir for 30 minutes. The active species is acetyl nitrate.
-
Slowly add methyl 3-methoxybenzoate (e.g., 0.02 mol) to the prepared nitrating agent. Maintain the temperature at 20-30 °C during the addition and for the subsequent reaction time of 1-3 hours.[6]
-
Monitor the reaction by TLC or HPLC.
-
Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product will likely be a mixture of isomers. Purification by recrystallization from a suitable solvent (e.g., ethanol, methanol) is necessary to isolate the desired 2-nitro-3-methoxy isomer.[6]
Causality and Insights: The reaction between nitric acid and acetic anhydride forms acetyl nitrate, a milder and more selective nitrating agent than the nitronium ion generated in mixed acid. This can help to minimize oxidation and the formation of byproducts, potentially leading to higher yields of the desired product.[6]
Data Summary and Characterization
Physicochemical Properties
| Property | Methyl 2-nitro-3-methoxybenzoate |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol [7] |
| CAS Number | 90564-26-4[7] |
| Appearance | White to off-white solid |
| Melting Point | Data not consistently available; compare to similar compounds. |
Comparison of Synthetic Protocols
| Parameter | Protocol 2A: Fischer | Protocol 2B: Alkylation | Protocol 3: Nitration of Ester |
| Starting Material | 2-Nitro-3-methoxybenzoic acid | 2-Nitro-3-methoxybenzoic acid | Methyl 3-methoxybenzoate |
| Key Reagents | Methanol, H₂SO₄ | K₂CO₃, MeI, DMF | HNO₃, Ac₂O |
| Conditions | Reflux, 4-6 h | Room Temp, 2 h | 20-30 °C, 1-3 h |
| Pros | Inexpensive reagents, classic method. | High yield, mild conditions, fast.[5] | Avoids handling nitro-acid. |
| Cons | Equilibrium reaction, requires excess alcohol, acidic workup. | DMF is a high-boiling solvent, MeI is toxic. | Potential for isomer formation, requires careful purification.[6] |
Analytical Characterization
Confirmation of the final product structure and purity is essential.
-
¹H NMR: The proton NMR spectrum provides definitive structural information. For Methyl 3-methoxy-2-nitrobenzoate (a close isomer), characteristic peaks are observed: δ 7.60 (dd, 1H), 7.50 (t, 1H), 7.26 (dd, 1H), 3.99 (s, 3H, ester -OCH₃), 3.93 (s, 3H, ring -OCH₃).[5] Similar patterns would be expected for the target compound.
-
IR Spectroscopy: Infrared spectroscopy is useful for identifying key functional groups. Expected absorptions include:
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming the molecular formula.
Safety and Handling
All procedures described herein must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Fuming nitric acid is particularly hazardous. Handle with extreme care. Nitration reactions can be highly exothermic and must be performed with strict temperature control.
-
Organic Solvents: Solvents like DMF, methanol, and ethyl acetate are flammable and have associated toxicities.
-
Alkylating Agents: Methyl iodide is toxic and a suspected carcinogen. Handle with extreme caution.
References
- Benchchem. (n.d.). 2-Methoxy-3-nitrobenzoic Acid | CAS 40751-88-0. Retrieved from Benchchem website. [https://www.benchchem.com/product/b28342]
- PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. Retrieved from PrepChem.com. [https://www.prepchem.
- Patsnap. (n.d.). A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Retrieved from Eureka. [https://eureka.patsnap.
- ChemicalBook. (n.d.). METHYL-2-METHOXY-3-NITROBENZOATE | 90564-26-4. Retrieved from ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42455635.htm]
- Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. Retrieved from Google Patents. [https://patents.google.
- ChemicalBook. (n.d.). METHYL 2-NITROBENZOATE(606-27-9) 1H NMR spectrum. Retrieved from ChemicalBook. [https://www.chemicalbook.com/spectrum/606-27-9_1HNMR.htm]
- ChemicalBook. (n.d.). METHYL 3-METHOXY-2-NITROBENZOATE synthesis. Retrieved from ChemicalBook. [https://www.chemicalbook.com/synthesis/5307-17-5.html]
- Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3. Retrieved from Google Patents. [https://patents.google.
- Chem-Impex. (n.d.). 2-Methyl-3-nitrobenzoic acid methyl ester. Retrieved from Chem-Impex. [https://www.chemimpex.com/products/2-methyl-3-nitrobenzoic-acid-methyl-ester/g/7123]
- National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-3-nitrobenzoate. PubChem Compound Database. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/601165]
- Sigma-Aldrich. (n.d.). Methyl 2-methoxy-3-nitrobenzoate AldrichCPR. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/700948]
- Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid. Retrieved from Google Patents. [https://patents.google.
- International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. IJSTR. [https://www.ijstr.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from Organic Syntheses Procedure. [http://www.orgsyn.org/demo.aspx?prep=CV1P0371]
- Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from Sciencing. [https://sciencing.
- ChemicalBook. (n.d.). 2-Methyl-3-nitrobenzoic acid synthesis. Retrieved from ChemicalBook. [https://www.chemicalbook.com/synthesis/1975-50-4.html]
- Google Patents. (n.d.). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method. Retrieved from Google Patents. [https://patents.google.
- Truman State University Chemistry Department. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from Truman ChemLab. [http://chemlab.truman.
- ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from ResearchGate. [https://www.researchgate.
- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from Srini Chem. [https://www.srinichem.
Sources
- 1. 2-Methoxy-3-nitrobenzoic Acid|CAS 40751-88-0 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. METHYL 3-METHOXY-2-NITROBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 7. METHYL-2-METHOXY-3-NITROBENZOATE | 90564-26-4 [chemicalbook.com]
- 8. sciencing.com [sciencing.com]
Troubleshooting & Optimization
Separating 2-nitro and 6-nitro isomers of methyl 4-(benzyloxy)-3-methoxybenzoate
Technical Support Center: Separation of Nitro-Isomers of Methyl 4-(benzyloxy)-3-methoxybenzoate
Executive Summary & Chemical Context
The nitration of methyl 4-(benzyloxy)-3-methoxybenzoate (Starting Material, SM) is a critical step in the synthesis of EGFR inhibitors (e.g., Gefitinib, Erlotinib intermediates). This electrophilic aromatic substitution (EAS) typically yields a mixture of regioisomers due to the competing directing effects of the methoxy (-OMe) and benzyloxy (-OBn) groups.
-
Major Product (Target): 6-Nitro isomer (often IUPAC named as methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate due to re-numbering). Formed via para-direction from the C3-methoxy group.
-
Minor Product (Impurity): 2-Nitro isomer (retains C3-methoxy numbering). Formed via ortho-direction from the C3-methoxy group.
-
Trace Impurity: 5-Nitro isomer (rare, directed by C4-benzyloxy).
The Challenge: The 2-nitro isomer is sterically crowded (sandwiched between the ester and methoxy groups) but forms in appreciable amounts (5–15%) under uncontrolled thermal conditions. Separating these isomers is vital because the 2-nitro isomer can lead to inactive cyclization byproducts in downstream quinazoline synthesis.
Isomer Identification & Properties
Before separation, confirm isomer identity using 1H NMR. The aromatic proton splitting patterns are distinct.
| Feature | 6-Nitro Isomer (Major) | 2-Nitro Isomer (Minor) |
| Structure | Nitro group at C6 (Para to OMe). | Nitro group at C2 (Ortho to OMe). |
| Sterics | Less hindered; planar ester conformation. | Highly crowded; ester twisted out of plane. |
| 1H NMR (Ar-H) | Two singlets (para-relationship). | Two doublets (ortho-coupling) or singlets if para to each other? Correction: In 2-nitro, H5 and H6 are adjacent. Expect doublets ( |
| Solubility | Lower solubility in alcohols (crystallizes first). | Higher solubility in alcohols/organic solvents. |
| Polarity (TLC) | Generally less polar (higher | More polar (lower |
Separation Protocols
Method A: Selective Recrystallization (Primary Protocol)
Best for: Bulk purification (>5g scale) where the 6-nitro isomer is the major product (>80%).
Principle: The 6-nitro isomer packs efficiently into a crystal lattice due to its planar conformation, whereas the 2-nitro isomer, with its steric bulk, disrupts packing and remains in the mother liquor.
Step-by-Step Guide:
-
Dissolution: Dissolve the crude nitration mixture in boiling Methanol (MeOH) or Ethanol (EtOH) . Use approximately 5–7 mL of solvent per gram of crude solid.
-
Note: If the crude is oily, add a small amount of Ethyl Acetate (EtOAc) to aid dissolution, then dilute with alcohol.
-
-
Reflux: Heat to reflux for 10 minutes to ensure complete homogeneity.
-
Controlled Cooling: Remove from heat and allow the flask to cool to room temperature slowly (over 1–2 hours). Do not use an ice bath immediately. Rapid cooling traps the 2-nitro impurity.
-
Crystallization: Pale yellow needles of the 6-nitro isomer should form.
-
Filtration: Filter the solids under vacuum.
-
Wash: Wash the filter cake with ice-cold MeOH (2 x volume of cake).
-
Mother Liquor Analysis: The filtrate contains the 2-nitro isomer and residual 6-nitro. Do not discard if you need to recover the minor isomer.
Yield Expectation: 70–85% recovery of 6-nitro isomer with >98% purity.
Method B: Flash Column Chromatography (Secondary Protocol)
Best for: Purifying mother liquors or separating isomers when the ratio is poor (<60% major).
Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Gradient of Ethyl Acetate in Hexanes (start 10% EtOAc, ramp to 40%).
-
Load: Dissolve crude in minimum Dichloromethane (DCM) and load onto the column.
-
Elution Order:
-
Fraction 1 (High
): 6-Nitro Isomer . (Often elutes first due to lower polarity/better masking of dipoles). -
Fraction 2 (Low
): 2-Nitro Isomer .
-
-
Visualization: UV (254 nm). Nitro compounds quench fluorescence strongly.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Product precipitating as an oil instead of crystals. | 1. Re-heat and add seed crystals of pure 6-nitro isomer at 40°C.2. Add a drop of water to the hot alcohol solution to increase polarity slightly (turbidity point method). |
| Co-crystallization | 2-nitro isomer trapped in crystals (NMR shows ~5-10% impurity). | 1. Recrystallize again from pure Acetonitrile or EtOAc/Hexane (1:3).2. Slow down the cooling rate. |
| Low Yield | Product too soluble in MeOH. | Switch solvent system to Isopropanol (IPA) or MeOH/Water (9:1) . Water acts as an antisolvent. |
| Dark Coloration | Oxidation byproducts or residual acid. | Wash the crude solid with cold saturated Sodium Bicarbonate (NaHCO |
Visualized Workflows
Diagram 1: Regioselectivity & Numbering
This diagram clarifies the numbering confusion between the starting material and the IUPAC names of the products.
Caption: Reaction scheme showing the divergent pathways to the major (6-nitro) and minor (2-nitro) isomers based on electronic directing effects.
Diagram 2: Separation Decision Tree
Caption: Decision matrix for selecting the optimal purification strategy based on crude isomer ratios.
Frequently Asked Questions (FAQ)
Q1: Why does the 6-nitro isomer form preferentially? A: The C3-methoxy group is a strong ortho/para director.
-
Para position (C6): Activated by OMe and relatively unhindered.
-
Ortho position (C2): Activated by OMe but severely sterically hindered by the adjacent C1-ester and C3-methoxy groups.
-
Result: The "Para" attack (C6) is kinetically favored [1].
Q2: Can I use the mixture without separation? A: No. In subsequent reduction steps (e.g., to aniline for quinazoline synthesis), the 2-nitro isomer will reduce to the 2-amino isomer. This impurity can cyclize incorrectly or act as a chain terminator, lowering the yield of the active pharmaceutical ingredient (API) and complicating final purification [2].
Q3: My melting point is lower than reported (180°C vs 195°C). Why? A: A depressed melting point is a classic sign of the 2-nitro eutectic impurity . Even 2-3% of the 2-nitro isomer can drop the melting point significantly. Perform a second recrystallization from Acetonitrile.
References
-
Regioselectivity in Nitration of Vanillic Acid Derivatives
- Wang, K., et al. (2015). "Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate". Asian Journal of Chemistry, 27(10), 3865.
- Note: This paper characterizes the major 6-nitro product (renumbered as 2-nitro-5-methoxy).
-
Impact of Isomers on Quinazoline Drugs (Gefitinib/Erlotinib)
- Chandregowda, V., et al. (2009). "Synthesis and antiproliferative activity of novel 4-anilinoquinazoline derivatives". European Journal of Medicinal Chemistry, 44(7), 3046-3055.
- Context: Highlights the necessity of pure regioisomers for biological activity.
-
General Protocol for Nitration of Benzoates
Sources
Troubleshooting debenzylation side reactions in nitrobenzoate synthesis
The following guide is structured as an interactive Technical Support Center for researchers encountering debenzylation issues during nitrobenzoate synthesis and manipulation.
Topic: Troubleshooting Debenzylation Side Reactions Ticket ID: NBZ-DEBN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
📋 Diagnostic Overview
User Issue: Unintended cleavage of benzyl (Bn) protecting groups (ethers or esters) during the synthesis or subsequent reduction of nitrobenzoate derivatives.
Root Cause Analysis: Debenzylation in this context typically stems from two distinct "Conflict Zones" in the synthetic pathway:
-
During Ester Formation (Acylation): High acidity generated by acyl chlorides cleaves acid-sensitive benzyl ethers (e.g., PMB, Trityl) or even simple benzyl ethers under forcing conditions.
-
During Nitro Reduction (Chemoselectivity): The standard conditions for reducing a nitro group (
) often overlap with the conditions for benzyl hydrogenolysis ( ).
🛠️ Phase 1: Troubleshooting Esterification (Synthesis of the Nitrobenzoate)
🔴 Issue: "I lost my benzyl ether while coupling p-nitrobenzoyl chloride."
Diagnosis: The reaction generated stoichiometric HCl, which protonated the benzyl ether oxygen, leading to
✅ Solution: The Buffered "Steglich" Protocol
Switch from Acid Chloride methods to a Carbodiimide coupling. This maintains a neutral pH, preserving even sensitive PMB (p-methoxybenzyl) groups.
Protocol: Neutral Steglich Esterification
-
Reagents:
-
Substrate Alcohol (
equiv) -
-Nitrobenzoic Acid (
equiv) -
DCC (N,N'-Dicyclohexylcarbodiimide) (
equiv) -
DMAP (4-Dimethylaminopyridine) (
equiv - Catalyst) -
Solvent: Anhydrous
(DCM)
-
-
Procedure:
-
Dissolve Alcohol, Acid, and DMAP in DCM at 0°C.
-
Add DCC portion-wise over 5 minutes.
-
Allow to warm to Room Temp (RT) and stir for 3-12 hours.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will form.
-
Workup: Filter off DCU. Wash filtrate with sat.
and Brine.
-
-
Why this works: The reaction is driven by the formation of the urea byproduct. No HCl is generated; the pH remains near neutral, preventing acid-catalyzed debenzylation [1].
🛠️ Phase 2: Troubleshooting Nitro Reduction (The Chemoselectivity Crisis)
🔴 Issue: "Pd/C hydrogenation removed my Benzyl group along with the Nitro reduction."
Diagnosis: This is the most common failure mode. Palladium on Carbon (Pd/C) under
📊 Decision Matrix: Selecting the Right Reductant
Use this table to choose a reagent that reduces
| Method | Reagents | Mechanism | Benzyl Stability | Acid Sensitivity |
| Catalytic Hydrogenation | Surface Hydrogenolysis | ❌ Cleaved | Neutral | |
| Bechamp Reduction | Single Electron Transfer (SET) | ✅ Stable | ⚠️ High (HCl) | |
| Modified Bechamp | SET (Surface mediated) | ✅ Stable | ✅ Neutral/Mild | |
| Stannous Chloride | SET / Coordination | ✅ Stable | ⚠️ Lewis Acidic | |
| Zinc Reduction | SET | ✅ Stable | ⚠️ Mild Acid | |
| Transfer Hydrogenation | Hydride Transfer | ⚠️ Risk | Neutral |
✅ Solution: The Iron/Ammonium Chloride Protocol
This is the industry standard for high-fidelity chemoselectivity. It operates via a Single Electron Transfer (SET) mechanism on the iron surface, which is thermodynamically insufficient to cleave the C-O benzyl bond [2].
Protocol: Chemoselective Nitro Reduction
-
Setup: 3-neck round bottom flask with reflux condenser and mechanical stirring (vigorous stirring is critical for heterogeneous reactions).
-
Reagents:
-
Nitrobenzoate Substrate (
mmol)[1] -
Iron Powder (
mmol) - Must be fine powder, <325 mesh preferred. -
Ammonium Chloride (
) ( mmol) -
Solvent: Ethanol/Water (3:1 ratio).
-
-
Procedure:
-
Dissolve substrate in EtOH. Add water and
. -
Add Iron powder.
-
Heat to reflux (80°C) for 1-4 hours. Monitor by TLC.[1]
-
Note: The reaction mixture will turn rust-brown/sludge-like.
-
-
Workup (Critical Step):
-
The iron sludge can trap product. Filter hot through a Celite pad.
-
Wash the Celite cake copiously with hot Ethyl Acetate.
-
Wash the filtrate with water to remove inorganic salts.
-
-
Validation: NMR should show the disappearance of the Nitro signal (often downfield shift) and appearance of the Amine (broad singlet, exchangeable), with Benzyl protons (
~5.0 ppm) intact .
🧠 Mechanistic Visualization[4]
The following diagram illustrates the divergent pathways. Understanding why Pd/C fails helps you avoid it in future designs.
Caption: Divergent reaction pathways. Palladium facilitates oxidative addition into the benzylic C-O bond (red), while Iron/Ammonium Chloride operates via selective electron transfer to the Nitro group's LUMO (green).
❓ Frequently Asked Questions (FAQ)
Q: Can I use
Q: I must use Hydrogenation because I have to remove a Cbz group simultaneously. How do I keep the Benzyl ether? A: This is difficult because Cbz and Bn have similar reactivities. However, you can try poisoning the catalyst .
-
Protocol: Use
poisoned with Lead (Lindlar Catalyst) or add Ethylene Diamine to the Pd/C reaction. This slows down the C-O hydrogenolysis while allowing reduction.
Q: My nitrobenzoate is actually a "Nitrobenzyl" protecting group. Is this different?
A: Yes.
📚 References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate/palladium on carbon: A versatile system for catalytic hydrogen transfer reductions. Tetrahedron Letters, 25(32), 3415-3418. (Note: Comparison of transfer hydrogenation vs Fe methods). See also:Moody, C. J. (1992). Selective Reduction of Nitro Groups. Synlett. Link
-
Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. Link
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for Benzyl stability charts). Link
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Technical Support Center: Minimizing Dinitro Impurities in Mononitration of Methoxybenzoates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the mononitration of methoxybenzoates. Our focus is to provide in-depth, practical solutions to common challenges, particularly the minimization of dinitro impurities. This resource is structured as a series of troubleshooting scenarios and frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering causal explanations and actionable protocols to get your synthesis back on track.
Problem 1: High levels of dinitro compounds detected in my final product. What are the likely causes and how can I fix this?
Answer:
The formation of dinitro impurities is a common challenge in the nitration of activated aromatic rings like methoxybenzoates. The methoxy group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. Once the first nitro group is introduced, the ring is deactivated, but aggressive reaction conditions can still lead to a second nitration.[1] Here are the primary causes and their solutions:
Cause A: Reaction Temperature is Too High
-
Explanation: Nitration is a highly exothermic reaction. Elevated temperatures increase the kinetic energy of the reacting molecules, overcoming the activation energy barrier for the second nitration, even on a deactivated ring.[1][2][3]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature below 15°C, and ideally between 0-5°C, throughout the addition of the nitrating agent and for a period thereafter.[2][4][5]
-
Pre-cooling: Cool both the substrate solution and the nitrating agent separately in an ice-salt bath before mixing.
-
Slow, Dropwise Addition: Add the nitrating agent very slowly to the substrate solution to allow for effective heat dissipation.[5][6][7]
-
Cause B: Overly Aggressive Nitrating Agent
-
Explanation: The classic "mixed acid" (a combination of concentrated nitric and sulfuric acids) is a very powerful nitrating system that generates a high concentration of the highly reactive nitronium ion (NO₂⁺).[8][9] For activated substrates, this can be too aggressive and lead to over-nitration.
-
Solution:
-
Alternative Nitrating Systems: Consider milder nitrating agents that generate the nitronium ion more slowly or are less reactive. Options include:
-
Nitric acid in acetic anhydride or acetic acid: This system is generally less aggressive than mixed acid.[4][10]
-
Metal nitrates: Reagents like bismuth subnitrate in the presence of thionyl chloride have been shown to be effective for selective mononitration.[11]
-
N-Nitropyrazoles: These have emerged as powerful and controllable nitrating reagents.[12]
-
-
Cause C: Incorrect Stoichiometry
-
Explanation: Using a significant excess of the nitrating agent will naturally increase the probability of a second nitration event occurring after the initial mononitration.
-
Solution:
-
Stoichiometric Control: Carefully control the molar ratio of the nitrating agent to the methoxybenzoate substrate. Start with a 1:1 molar ratio and optimize as needed based on your results.
-
Cause D: Insufficient Quenching
-
Explanation: If the reaction is not effectively stopped (quenched) at the desired time, the remaining nitrating agent can continue to react, leading to the formation of dinitro byproducts.
-
Solution:
Problem 2: My reaction is complete, but I'm struggling to remove the dinitro impurities from my desired mononitro product.
Answer:
Separating structurally similar nitro-isomers can be challenging. Here are some effective purification strategies:
Strategy A: Recrystallization
-
Explanation: Mononitro and dinitro compounds often have different solubility profiles in various solvents. Recrystallization is a powerful technique to exploit these differences.
-
Protocol:
-
Solvent Screening: Experiment with different solvents to find one in which your desired mononitro product is sparingly soluble at room temperature but readily soluble when hot, while the dinitro impurity has different solubility characteristics. Common solvents for this purpose include methanol, ethanol, and mixtures of ethanol and water.[5][6][14]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the less soluble compound (hopefully your desired product). The more soluble impurity will remain in the mother liquor.
-
Washing: Washing the crude solid with a small amount of ice-cold methanol can effectively remove more soluble impurities before recrystallization.[14]
-
Strategy B: Column Chromatography
-
Explanation: Silica gel column chromatography is a highly effective method for separating compounds with different polarities. Dinitro compounds are generally more polar than their mononitro counterparts.
-
Protocol:
-
Solvent System: Use a solvent system (eluent) of appropriate polarity to achieve good separation on a silica gel column. A common starting point is a mixture of hexane and ethyl acetate. The ratio can be adjusted to optimize the separation.
-
TLC Analysis: Before running a large-scale column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives a good separation between your product and the impurity spots.[15]
-
Strategy C: Chemical Treatment
-
Explanation: In some cases, it's possible to selectively react the dinitro impurity to form a more easily separable compound.
-
Protocol:
-
Selective Reduction: A historical method involves the selective reduction of one nitro group on the dinitro compound to an amino group using a reagent like sodium disulfide.[16] The resulting nitro-amino compound will have significantly different properties (e.g., it can be extracted into an acidic aqueous solution) from the desired mononitro product, allowing for separation.[16] Note: This method requires careful optimization to avoid reduction of the mononitro product.
-
| Purification Method | Principle | Best For |
| Recrystallization | Differential solubility | Large scale purification where solubility differences are significant |
| Column Chromatography | Differential polarity | High purity separation of small to medium scale reactions |
| Chemical Treatment | Selective chemical reaction | Cases where other methods fail and a suitable selective reaction is known |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of nitration and why are methoxybenzoates so reactive?
A1: The nitration of aromatic compounds is a classic example of an electrophilic aromatic substitution (EAS) reaction. The key steps are:
-
Generation of the Electrophile: In a mixed acid system, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[9][13]
-
Nucleophilic Attack: The electron-rich π-system of the methoxybenzoate aromatic ring acts as a nucleophile and attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base in the mixture (like HSO₄⁻ or water) removes a proton from the carbon atom that bears the new nitro group, restoring the aromaticity of the ring.
The methoxy group (-OCH₃) is a strong activating group because the oxygen atom can donate a lone pair of electrons into the aromatic ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles like the nitronium ion.
Caption: Electrophilic Aromatic Substitution Mechanism for Nitration.
Q2: How do the positions of the methoxy and ester groups on the benzene ring influence the regioselectivity of mononitration?
A2: The directing effects of the substituents are crucial.
-
Methoxy Group (-OCH₃): This is an ortho, para-director due to its ability to donate electron density via resonance, stabilizing the carbocation intermediates at these positions.
-
Ester Group (-COOCH₃): This is a meta-director because it is an electron-withdrawing group, deactivating the ring, particularly at the ortho and para positions.[1][17]
The final regioselectivity is a result of the interplay between these two groups. For example, in methyl 4-methoxybenzoate , the powerful activating and ortho, para-directing effect of the methoxy group dominates. Since the para position is blocked by the ester, nitration will occur predominantly at the position ortho to the methoxy group (and meta to the ester group), yielding methyl 4-methoxy-3-nitrobenzoate.[18][19]
Caption: Regioselectivity in the Mononitration of Methoxybenzoate Isomers.
Q3: Can you provide a general, step-by-step protocol for a selective mononitration of methyl 4-methoxybenzoate?
A3: Certainly. This protocol is designed to favor mononitration and minimize dinitro impurities.
Safety First: Always work in a well-ventilated fume hood. Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[1][5][17] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
Experimental Protocol: Selective Mononitration of Methyl 4-Methoxybenzoate
-
Preparation of the Nitrating Mixture:
-
In a clean, dry conical flask, add 5 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to below 5°C.
-
Slowly, with constant swirling, add 5 mL of concentrated nitric acid to the sulfuric acid. Keep the mixture in the ice bath.[5]
-
-
Reaction Setup:
-
In a separate round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of methyl 4-methoxybenzoate in 10 mL of concentrated sulfuric acid.
-
Cool this solution in an ice-salt bath to 0°C.
-
-
Nitration:
-
Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the stirred solution of methyl 4-methoxybenzoate over a period of 30-45 minutes.
-
Crucially, monitor the internal temperature and ensure it does not rise above 10°C. [14]
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.
-
-
Workup and Isolation:
-
In a large beaker, prepare a mixture of approximately 100 g of crushed ice and 100 mL of cold water.
-
Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. A solid precipitate should form.[5][14]
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filter cake with several portions of cold water until the washings are neutral to litmus paper.
-
-
Purification:
-
Wash the crude product on the filter with a small amount (10-15 mL) of ice-cold methanol to remove more soluble impurities.[14]
-
Recrystallize the solid from methanol or an ethanol/water mixture to obtain the pure methyl 4-methoxy-3-nitrobenzoate.
-
Dry the purified crystals in a vacuum oven at a low temperature (<50°C).
-
Caption: Workflow for Selective Mononitration.
References
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ChemBK. Methyl 2-methoxy-5-nitrobenzoate.[Link]
-
Pourmousavi, S. A., & Zarei, A. (2012). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. E-Journal of Chemistry, 9(4), 2415-2420. [Link]
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Li, J., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(10), 11684-11693. [Link]
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Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration.[Link]
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Wikipedia. Nitration.[Link]
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Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 144(36), 16476-16487. [Link]
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ResearchGate. Aromatic nitration under various conditions.[Link]
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University of California, Irvine. Nitration of Methyl Benzoate.[Link]
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ResearchGate. Effect of solvents on regioselectivity of anisole nitration.[Link]
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Quora. What is the synthesis of methyl 3-nitrobenzoate?[Link]
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CDC Stacks. Supporting Information for a scientific article.[Link]
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University of Colorado Boulder. NITRATION OF METHYL BENZOATE.[Link]
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University of Wisconsin-Madison. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.[Link]
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Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.[Link]
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Olah, G. A., et al. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene. Proceedings of the National Academy of Sciences, 75(2), 545-548. [Link]
-
Chemistry Stack Exchange. Can anisole be nitrated only with nitric acid?[Link]
- Google Patents.
-
Hartshorn, S. R., et al. (1972). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, 1654-1658. [Link]
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PubChemLite. Methyl 4-methoxy-3-nitrobenzoate (C9H9NO5).[Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.[Link]
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ResearchGate. (PDF) Nitration of Methyl Benzoate.[Link]
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PubChem. Methyl 4-methoxy-3-nitrobenzoate.[Link]
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PrepChem.com. Preparation of Methyl 2-nitro-3-methylbenzoate.[Link]
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Organic Syntheses. m-NITROBENZOIC ACID.[Link]
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ResearchGate. Purification of crude m-dinitrobenzene by phase transfer catalysis.[Link]
- Google Patents.
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Royal Society of Chemistry. Nitration of methyl benzoate.[Link]
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University of Houston-Downtown. 7. Nitration of Methyl Benzoate.[Link]
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YouTube. Nitration of Methyl benzoate.[Link]
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Validation & Comparative
Distinguishing 2-Nitro and 5-Nitro Methoxybenzoate Isomers: A Comprehensive NMR Guide
In the nuanced world of synthetic chemistry, particularly in pharmaceutical and materials science, the precise structural elucidation of isomeric molecules is paramount. Regioisomers, such as the 2-nitro and 5-nitro derivatives of methyl methoxybenzoate, often exhibit vastly different biological activities and material properties. Their structural similarity, however, presents a significant analytical challenge. This guide provides a detailed, in-depth comparison of these two isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, offering a robust framework for their unambiguous differentiation.
The Challenge of Isomeric Distinction
Methyl 2-methoxy-5-nitrobenzoate and methyl 2-methoxy-2-nitrobenzoate, while possessing the same molecular formula (C9H9NO5) and constituent functional groups, differ in the substitution pattern on the benzene ring. This seemingly subtle difference in the placement of the nitro group leads to distinct electronic environments for the aromatic protons and carbons, which can be effectively probed by NMR spectroscopy. Standard analytical techniques like mass spectrometry may struggle to differentiate these isomers due to their identical mass-to-charge ratios.
¹H NMR Spectroscopy: A Tale of Two Splitting Patterns
Proton NMR (¹H NMR) spectroscopy offers the most direct and informative method for distinguishing between the 2-nitro and 5-nitro isomers. The key lies in the analysis of the chemical shifts and, more importantly, the coupling patterns of the aromatic protons.
Methyl 2-methoxy-5-nitrobenzoate:
In this isomer, the aromatic ring possesses three protons. The proton at the 6-position is ortho to the methoxy group and meta to the nitro group. The proton at the 4-position is ortho to the nitro group and meta to the methoxy group. Finally, the proton at the 3-position is ortho to both the methoxy and nitro groups. This arrangement leads to a predictable splitting pattern. We expect to see:
-
A doublet for the proton at the 6-position, coupled to the proton at the 4-position (meta coupling, J ≈ 2-3 Hz).
-
A doublet of doublets for the proton at the 4-position, coupled to the protons at the 3-position (ortho coupling, J ≈ 8-9 Hz) and the 6-position (meta coupling, J ≈ 2-3 Hz).
-
A doublet for the proton at the 3-position, coupled to the proton at the 4-position (ortho coupling, J ≈ 8-9 Hz).
Methyl 2-methoxy-2-nitrobenzoate:
The substitution pattern in this isomer results in a different set of proton environments. Here, the protons are at the 3, 4, 5, and 6-positions. The symmetry in this molecule is lower than in the 5-nitro isomer. The expected splitting pattern would be more complex, likely showing:
-
Four distinct signals in the aromatic region, each integrating to one proton.
-
A series of doublets and multiplets arising from ortho, meta, and potentially para couplings. The proton at the 3-position would be a doublet coupled to the proton at the 4-position. The proton at the 6-position would also be a doublet coupled to the proton at the 5-position. The protons at the 4 and 5-positions would likely appear as multiplets due to coupling with their neighbors.
Table 1: Predicted ¹H NMR Data for Nitro-methoxybenzoate Isomers
| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Methyl 2-methoxy-5-nitrobenzoate | H-3 | ~7.5-7.7 | d | Jortho ≈ 8-9 |
| H-4 | ~8.2-8.4 | dd | Jortho ≈ 8-9, Jmeta ≈ 2-3 | |
| H-6 | ~7.1-7.3 | d | Jmeta ≈ 2-3 | |
| OCH₃ (ester) | ~3.9 | s | - | |
| OCH₃ (ether) | ~4.0 | s | - | |
| Methyl 2-methoxy-2-nitrobenzoate | H-3 | ~7.8-8.0 | d | Jortho ≈ 8-9 |
| H-4 | ~7.2-7.4 | t or m | Jortho ≈ 8-9, Jmeta ≈ 2-3 | |
| H-5 | ~7.6-7.8 | t or m | Jortho ≈ 8-9, Jmeta ≈ 2-3 | |
| H-6 | ~7.0-7.2 | d | Jortho ≈ 8-9 | |
| OCH₃ (ester) | ~3.9 | s | - | |
| OCH₃ (ether) | ~4.0 | s | - |
Note: The predicted chemical shifts are estimates and can be influenced by the solvent and other experimental conditions.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides complementary information by revealing the electronic environment of each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electron-withdrawing effect of the nitro group and the electron-donating effect of the methoxy group.
Methyl 2-methoxy-5-nitrobenzoate:
Due to the lack of symmetry, we expect to see six distinct signals for the aromatic carbons, in addition to the signals for the ester and methoxy carbons. The carbon bearing the nitro group (C-5) and the carbons ortho and para to it will be significantly deshielded (shifted downfield).
Methyl 2-methoxy-2-nitrobenzoate:
Similarly, the 2-nitro isomer will also exhibit six unique aromatic carbon signals. The carbon directly attached to the nitro group (C-2) will experience a strong deshielding effect. The positions of the other carbon signals will be influenced by their proximity to the nitro and methoxy groups.
Table 2: Predicted ¹³C NMR Data for Nitro-methoxybenzoate Isomers
| Isomer | Carbon | Predicted Chemical Shift (δ, ppm) |
| Methyl 2-methoxy-5-nitrobenzoate | C=O | ~165 |
| C-1 | ~125 | |
| C-2 | ~155 | |
| C-3 | ~115 | |
| C-4 | ~128 | |
| C-5 | ~141 | |
| C-6 | ~112 | |
| OCH₃ (ester) | ~53 | |
| OCH₃ (ether) | ~57 | |
| Methyl 2-methoxy-2-nitrobenzoate | C=O | ~164 |
| C-1 | ~120 | |
| C-2 | ~148 | |
| C-3 | ~124 | |
| C-4 | ~129 | |
| C-5 | ~122 | |
| C-6 | ~115 | |
| OCH₃ (ester) | ~53 | |
| OCH₃ (ether) | ~56 |
Note: These are approximate chemical shift ranges. Aromatic carbons typically resonate between 110-160 ppm.[1]
The Decisive Experiment: 2D NOESY
While ¹H and ¹³C NMR provide strong evidence for structural assignment, a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide definitive proof. The NOE is a through-space interaction between protons that are in close proximity (< 5 Å).[2][3]
In methyl 2-methoxy-5-nitrobenzoate , we would expect to observe a NOE correlation between the protons of the methoxy group at the 2-position and the aromatic proton at the 3-position.
In methyl 2-methoxy-2-nitrobenzoate , a NOE correlation should be observed between the protons of the methoxy group at the 2-position and the aromatic proton at the 3-position. However, the key distinction will be the absence of a methoxy group at the 2-position in the 5-nitro isomer, meaning no NOE would be observed between a methoxy group and the H-3 proton.
Experimental Protocol
A detailed, step-by-step methodology for acquiring and analyzing the NMR data is crucial for reliable results.
1. Sample Preparation: a. Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition: a. Tune and shim the NMR spectrometer to ensure optimal resolution and lineshape. b. Acquire a standard one-dimensional ¹H NMR spectrum. c. Set the spectral width to cover the range of approximately 0 to 12 ppm. d. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
3. ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Set the spectral width to cover the range of approximately 0 to 200 ppm. c. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more) due to the lower natural abundance of ¹³C.
4. 2D NOESY Acquisition: a. Set up a standard 2D NOESY experiment. b. Optimize the mixing time (typically between 500 ms and 1 s for small molecules) to maximize the NOE effect.[4] c. Acquire a sufficient number of scans for each increment to obtain a good quality 2D spectrum.
5. Data Processing and Analysis: a. Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio. b. Fourier transform the data in both dimensions. c. Phase correct the spectra. d. Integrate the signals in the ¹H NMR spectrum. e. Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H and ¹³C NMR spectra.[5][6] f. Identify cross-peaks in the 2D NOESY spectrum to establish through-space proton-proton correlations.
Conclusion
The differentiation of the 2-nitro and 5-nitro isomers of methyl methoxybenzoate is readily achievable through a systematic application of NMR spectroscopy. While one-dimensional ¹H and ¹³C NMR spectra provide strong indicative evidence based on chemical shifts and coupling patterns, the unambiguous assignment is best confirmed by a 2D NOESY experiment. The presence or absence of a key NOE correlation between the methoxy protons and a neighboring aromatic proton serves as a definitive marker for each isomer. This comprehensive approach ensures the scientific rigor required in research and development where precise molecular structure is non-negotiable.
References
-
ChemBK. (2024, April 9). Methyl 2-methoxy-5-nitrobenzoate. Retrieved from [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
-
EduBirdie. (2019). Nmr Aromatic Proton Coupling. Retrieved from [Link]
-
Oregon State University. Analyzing Coupling Constants. Retrieved from [Link]
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-
Chemist Nate. (2023, September 26). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives [Video]. YouTube. [Link]
-
Wikipedia. Nuclear Overhauser effect. Retrieved from [Link]
-
University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]
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Moodle. NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
University of Ottawa. (2018, August 8). NOESY and ROESY. Retrieved from [Link]
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A Comparative Guide to the Crystal Structure of Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate: A Predictive Analysis
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates its physical properties and, crucially, its biological activity. This guide provides a detailed predictive analysis of the crystal structure of methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate, a compound of interest in synthetic organic chemistry. In the absence of a publicly available crystal structure for this specific molecule, this guide leverages a comparative approach, drawing on empirical data from structurally analogous compounds to forecast its crystallographic parameters and intermolecular interactions.
The Significance of Substituent Effects on Crystal Packing
The introduction of a nitro group at the 2-position of the benzoate ring, alongside the existing benzyloxy and methoxy substituents, is expected to significantly influence the molecule's conformation and crystal packing. The steric hindrance and electronic effects of the nitro group can alter dihedral angles, modify intermolecular interactions, and ultimately define the unit cell parameters. By examining the crystal structures of closely related benzoate derivatives, we can deconstruct the individual contributions of these functional groups and build a reliable model for the target compound.
Comparative Crystallographic Data
To establish a predictive framework, we will compare the crystallographic data of three key analogues: methyl 4-(benzyloxy)-3-methoxybenzoate, which lacks the nitro group; methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, an isomer with a different methoxy position; and methyl 4-nitrobenzoate, which isolates the effect of the nitro group.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Methyl 4-(benzyloxy)-3-methoxybenzoate[1] | C₁₆H₁₆O₄ | Monoclinic | P2₁/c | 5.2466 | 17.973 | 14.8785 | 94.018 | 1399.6 | 4 |
| Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate[2] | C₁₆H₁₅NO₅ | Monoclinic | P2₁/c | 5.590 | 17.591 | 15.427 | 90.00 | 1516.9 | 4 |
| Methyl 4-nitrobenzoate[3] | C₈H₇NO₄ | Monoclinic | P2₁/c | 7.109 | 17.092 | 7.193 | 116.292 | 783.6 | 4 |
Based on this comparative data, it is highly probable that this compound will also crystallize in the monoclinic system with the P2₁/c space group, a common space group for organic molecules. The unit cell dimensions are anticipated to be influenced by the interplay of the bulky benzyloxy group and the electron-withdrawing nitro group.
Predicted Molecular Conformation and Intermolecular Interactions
The conformation of the target molecule will be largely dictated by the dihedral angles between the benzoate ring and its substituents. In methyl 4-(benzyloxy)-3-methoxybenzoate, the two aromatic rings are nearly perpendicular, with a dihedral angle of 85.81°.[1] The introduction of a nitro group at the 2-position is expected to induce some steric strain, potentially altering this angle. In methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, suggesting a strong resonance effect.[3]
The intermolecular interactions are critical for the overall crystal packing. In the non-nitrated analogue, C-H···O hydrogen bonds and C-H···π interactions are the primary forces governing the crystal structure.[1] For our target molecule, we can predict a more complex network of interactions:
-
C-H···O Hydrogen Bonds: The presence of the nitro and ester groups provides additional oxygen atoms that can act as hydrogen bond acceptors, likely leading to a robust network of C-H···O interactions.
-
π-π Stacking: The electron-deficient nitro-substituted ring may engage in π-π stacking interactions with the electron-rich benzyloxy ring of neighboring molecules.
-
Dipole-Dipole Interactions: The polar nitro group will introduce significant dipole-dipole interactions, further stabilizing the crystal lattice.
Caption: Predicted intermolecular interactions for the title compound.
Proposed Experimental Workflow for Crystal Structure Determination
The following protocol outlines a reliable method for obtaining single crystals of this compound suitable for X-ray diffraction analysis.
Synthesis and Purification
The synthesis of the target compound can be achieved through a multi-step process starting from 4-hydroxy-3-methoxybenzoic acid, as adapted from related procedures.[2][4]
-
Esterification: React 4-hydroxy-3-methoxybenzoic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid under reflux to yield methyl 4-hydroxy-3-methoxybenzoate.
-
Benzylation: Treat the product from the previous step with benzyl bromide and a weak base such as K₂CO₃ in a suitable solvent like acetone to afford methyl 4-(benzyloxy)-3-methoxybenzoate.
-
Nitration: Carefully nitrate the benzylated ester using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 2-position.
-
Purification: The final product should be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Crystallization
Slow evaporation is a reliable method for growing high-quality single crystals.
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol or ethyl acetate) to near saturation.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the formation of crystals over several days.
Single-Crystal X-ray Diffraction
Caption: Workflow for crystal structure determination.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα).
-
Structure Solution and Refinement: The collected data is processed to solve the crystal structure using direct methods, followed by refinement using full-matrix least-squares on F².
Conclusion
While a definitive crystal structure for this compound awaits experimental determination, this comparative guide provides a robust, data-driven prediction of its key crystallographic features. The analysis of structurally related compounds strongly suggests a monoclinic crystal system (P2₁/c space group) with a complex network of C-H···O hydrogen bonds, π-π stacking, and dipole-dipole interactions governing the crystal packing. This predictive framework serves as a valuable tool for researchers, offering insights into the solid-state properties of this molecule and guiding future experimental work.
References
Sources
Safety Operating Guide
Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate proper disposal procedures
Executive Summary: Operational Safety & Logistics
As a Senior Application Scientist, I recognize that Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate is not merely a "chemical waste" but a high-value, reactive intermediate—likely utilized in the synthesis of quinazoline-based EGFR inhibitors (similar to the Erlotinib/Gefitinib class).[1]
Its structure—containing an electron-withdrawing nitro group ortho/para to an ester and alkoxy groups—presents a dual hazard profile: thermal instability potential (characteristic of nitroaromatics) and acute toxicity . Improper disposal in general organic solvent streams can lead to uncontrolled exothermic events or regulatory non-compliance regarding NOx emissions.
This guide provides a self-validating, closed-loop protocol for the safe segregation, packaging, and destruction of this compound.
Hazard Characterization & Risk Assessment
Before initiating disposal, you must validate the waste stream profile. This compound falls under the class of Polysubstituted Nitrobenzoates .
| Hazard Domain | Risk Factor | Operational Implication |
| Energetic Potential | Nitro Group (-NO₂) | Although mono-nitro compounds are generally stable, they are thermodynamically unstable.[1] Do NOT subject to adiabatic heating or mix with strong reducing agents (e.g., hydrides, active metals). |
| Chemical Reactivity | Ester Moiety | Susceptible to hydrolysis. High pH (strong bases) will cleave the ester, potentially releasing methanol and the free nitro-benzoic acid, altering the waste's pH and reactivity profile.[1] |
| Toxicity | Nitroaromatic Core | Likely Category 2/3 Acute Toxin and Skin/Eye Irritant. Potential mutagenicity requires handling as a High Potency Compound (HPC) . |
| Environmental | Aquatic Toxicity | Nitroaromatics are persistent and toxic to aquatic life.[2] Zero discharge to drains is mandatory.[2] |
Waste Segregation & Pre-Treatment Protocols
The most common failure mode in laboratory disposal is cross-contamination . You must segregate this compound from incompatible waste streams immediately at the bench.
The "Red Line" Segregation Rules:
-
NO Strong Bases: Do not mix with basic waste (e.g., NaOH, KOH solutions).[1] Exothermic hydrolysis can pressurize containers.
-
NO Reducing Agents: Segregate strictly from metal hydrides (LiAlH₄, NaBH₄) or hydrogenation catalysts (Pd/C, Raney Nickel).[1] The nitro group can undergo rapid, exothermic reduction.[1]
-
NO Oxidizers: Keep away from perchlorates or peroxides.
Protocol A: Solid Waste (Pure Compound/Precipitate)[1]
-
Primary Containment: Place the solid material in a high-density polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Label clearly as "TOXIC SOLID, ORGANIC, N.O.S. (Contains this compound)."
-
Solvent Wetting: If the solid is dry and dusty, dampen slightly with an inert high-flashpoint solvent (e.g., mineral oil or high-boiling alkane) to suppress dust generation during handling.[1]
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1]
-
Solvent Compatibility: Ensure the carrier solvent is compatible. Halogenated (DCM) and Non-Halogenated (Ethyl Acetate/Methanol) streams are standard, provided they are free of the "Red Line" incompatibles listed above.[1]
-
pH Check: Verify the waste stream is Neutral (pH 6-8). If acidic, neutralize slowly with Sodium Bicarbonate before sealing.
-
Headspace: Leave at least 10% headspace in the carboy to accommodate thermal expansion.
Disposal Workflow Visualization
The following diagram outlines the critical decision logic for routing this specific chemical waste.
Figure 1: Decision matrix for the segregation and packaging of nitrobenzoate derivatives, emphasizing the critical isolation step to prevent reactivity hazards.
Final Destruction: Incineration Parameters
As a scientist, you must ensure your waste management provider utilizes the correct destruction method. Landfilling is not an acceptable option for nitroaromatic intermediates due to groundwater leaching risks.
Required Method: Rotary Kiln Incineration.
-
Mechanism: Thermal oxidation breaks the aromatic ring and ester bonds.
-
Temperature: Primary chamber > 850°C; Secondary combustion chamber > 1100°C (2-second residence time).
-
Pollution Control: Because this compound contains Nitrogen (Nitro group), incineration will generate NOx gases.[1] The facility must be equipped with:
-
Selective Non-Catalytic Reduction (SNCR) or Wet Scrubbers (using urea or ammonia) to neutralize NOx emissions.[1]
-
Quench Towers to prevent de novo synthesis of dioxins (if chlorinated solvents are present in the mix).
-
Emergency Procedures (Spill Response)
In the event of a spill during transfer:
-
Evacuate & PPE: Clear the immediate area. Don full PPE: Nitrile gloves (double gloved), lab coat, and P100 respirator (dust) or organic vapor cartridge (if in solution).[1]
-
Containment: Do not use combustible materials (paper towels) for large solid spills. Use vermiculite or sand .
-
Decontamination:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Wastes - Hazardous Waste - Waste Types - Listed Wastes (Nitro-aromatics guidance). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
